5,6-Dichloro-1-ethyl-2-methylbenzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-1-ethyl-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVLMQPTQOLYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062925 | |
| Record name | 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3237-62-5 | |
| Record name | 5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-Dichloro-1-ethyl-2-methylbenzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JP6U95GAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of 5,6-dichloro-1-ethyl-2-methylbenzimidazole, a synthetic organic compound belonging to the benzimidazole family. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular effects of this compound. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on its established role as a urease inhibitor, drawing parallels from closely related and well-studied derivatives.
Primary Mechanism of Action: Urease Inhibition
The principal mechanism of action attributed to this compound is the inhibition of the urease enzyme.[1] Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, and plays a significant role in the pathogenesis of various diseases.
The proposed mechanism of inhibition involves the interaction of the benzimidazole scaffold with the active site of the urease enzyme. Molecular docking studies on related compounds suggest that the benzimidazole moiety can form co-ordination bonds with the nickel ions in the urease active site, thereby blocking the access of the substrate, urea.
Signaling Pathway of Urease Inhibition
The inhibition of urease by this compound and its derivatives directly impacts the urea hydrolysis pathway. This can be visualized as follows:
Quantitative Data on Related Urease Inhibitors
While a specific IC50 value for this compound is not available in the cited literature, the following table summarizes the potent urease inhibitory activity of various synthesized 5,6-dichloro-2-methyl-1H-benzimidazole derivatives. This data strongly supports the potential of the core benzimidazole structure in urease inhibition.
| Compound Derivative (from Menteşe et al., 2019) | IC50 (µM) ± SD | Standard (Thiourea) IC50 (µM) ± SD |
| Derivative with 4-nitrophenyl group | 0.0294 ± 0.0015 | 0.5117 ± 0.0159 |
| Derivative with 4-chlorophenyl group | 0.0428 ± 0.0021 | 0.5117 ± 0.0159 |
| Derivative with 4-methylphenyl group | 0.0812 ± 0.0035 | 0.5117 ± 0.0159 |
| Unsubstituted derivative | 0.1494 ± 0.0041 | 0.5117 ± 0.0159 |
| Table 1: Urease inhibitory activity of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives.[2][3] |
Other Potential Biological Activities
The benzimidazole scaffold is known to exhibit a wide range of biological activities. While detailed studies on this compound are limited, preliminary research suggests potential antimicrobial (antibacterial and antifungal) properties.[1] Further investigation is required to determine the minimum inhibitory concentrations (MICs) and the spectrum of activity against various microbial strains.
Experimental Protocols
The following section details a standard experimental protocol for assessing urease inhibitory activity, based on the widely used Berthelot (indophenol) method.
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.
Materials:
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea substrate solution
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
96-well microplate
-
Microplate reader
Workflow:
Procedure:
-
Plate Setup: To the wells of a 96-well plate, add the appropriate buffer, enzyme, and inhibitor solutions.
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor at 37°C.
-
Reaction Initiation: Add the urea substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C to allow for urea hydrolysis.
-
Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.
-
Absorbance Measurement: Measure the absorbance of the resulting indophenol blue color at approximately 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value of the test compound.
Conclusion
The available evidence strongly suggests that this compound functions as a urease inhibitor. While direct quantitative data for this specific compound is pending further research, the potent activity of its close structural analogs provides a solid foundation for its potential applications in pharmaceuticals and agrochemicals. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the precise mechanism and inhibitory kinetics of this promising compound. Future studies should focus on determining the specific IC50 value of this compound against urease and exploring its potential secondary biological activities.
References
Synthesis Pathway for 5,6-Dichloro-1-ethyl-2-methylbenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a reliable and efficient two-step synthesis pathway for 5,6-Dichloro-1-ethyl-2-methylbenzimidazole. The synthesis commences with the formation of the benzimidazole core via the Phillips condensation reaction, followed by N-alkylation to introduce the ethyl group. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
I. Overview of the Synthesis Pathway
The synthesis of this compound is accomplished in two primary stages:
-
Step 1: Phillips Condensation. Formation of the intermediate, 5,6-dichloro-2-methyl-1H-benzimidazole, through the acid-catalyzed condensation of 4,5-dichloro-1,2-phenylenediamine with acetic acid.
-
Step 2: N-Ethylation. Alkylation of the 5,6-dichloro-2-methyl-1H-benzimidazole intermediate with an ethylating agent to yield the final product.
The overall reaction scheme is presented below:
II. Experimental Protocols
Step 1: Synthesis of 5,6-dichloro-2-methyl-1H-benzimidazole
This procedure is adapted from the well-established Phillips condensation reaction for benzimidazole synthesis.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Glacial Acetic Acid
-
4 M Hydrochloric Acid
-
10% Sodium Hydroxide Solution
-
Deionized Water
-
Activated Carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dichloro-1,2-phenylenediamine (1 mole equivalent) and glacial acetic acid (excess, approx. 5-10 mole equivalents) is prepared.
-
4 M Hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is carefully neutralized by the dropwise addition of a 10% sodium hydroxide solution until alkaline, which precipitates the crude product.
-
The precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water.
-
For purification, the crude product is recrystallized from a suitable solvent system, such as ethanol/water. Activated carbon can be used to decolorize the solution if necessary.
-
The purified crystals of 5,6-dichloro-2-methyl-1H-benzimidazole are dried under vacuum.
Step 2: Synthesis of this compound
This procedure follows a general method for the N-alkylation of benzimidazole derivatives.
Materials:
-
5,6-dichloro-2-methyl-1H-benzimidazole
-
Ethyl Iodide
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 5,6-dichloro-2-methyl-1H-benzimidazole (1 mole equivalent) in anhydrous N,N-dimethylformamide (DMF), anhydrous potassium carbonate (1.5-2.0 mole equivalents) is added.
-
The suspension is stirred at room temperature for 30 minutes to facilitate the formation of the benzimidazolide anion.
-
Ethyl iodide (1.2-1.5 mole equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
III. Quantitative Data
The following tables summarize the key quantitative data for the synthesis pathway.
Table 1: Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4,5-dichloro-1,2-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | Starting Material |
| Acetic Acid | C₂H₄O₂ | 60.05 | Reagent |
| 5,6-dichloro-2-methyl-1H-benzimidazole | C₈H₆Cl₂N₂ | 201.05 | Intermediate |
| Ethyl Iodide | C₂H₅I | 155.97 | Reagent |
| This compound | C₁₀H₁₀Cl₂N₂ | 229.11 | Final Product |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction Type | Solvent(s) | Catalyst/Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Phillips Condensation | Acetic Acid/Water | HCl | 100 - 110 | 2 - 4 | 80 - 90 |
| 2 | N-Ethylation | DMF | K₂CO₃ | 25 - 60 | 4 - 8 | 75 - 85 |
Note: Yields are indicative and may vary depending on the specific reaction scale and purification efficiency.
IV. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
This technical guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The provided protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.
Spectroscopic Profile of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5,6-dichloro-1-ethyl-2-methylbenzimidazole. The information detailed herein is essential for the unambiguous identification, characterization, and purity assessment of this molecule, which holds potential in various research and development applications. This document summarizes available experimental and predicted spectroscopic data, outlines detailed experimental protocols for data acquisition, and provides a logical workflow for spectroscopic analysis.
Compound Overview
This compound (CAS No. 3237-62-5) is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent feature in many biologically active compounds. The presence of dichloro-, ethyl-, and methyl- substituents on the core structure can significantly influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is therefore paramount for any scientific investigation involving this compound.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |
| Value not available | Singlet | 2H | Ar-H | Predicted |
| Value not available | Quartet | 2H | -CH₂- | Predicted |
| Value not available | Singlet | 3H | -CH₃ (at C2) | Predicted |
| Value not available | Triplet | 3H | -CH₃ (ethyl) | Predicted |
Note: While a ¹H NMR spectrum is available from ChemicalBook, the specific peak values are not provided in the publicly accessible data.[1] The assignments provided are predicted based on the analysis of similar benzimidazole structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C2 |
| ~140 | C7a |
| ~135 | C3a |
| ~125 | C5/C6 |
| ~115 | C4/C7 |
| ~40 | -CH₂- |
| ~15 | -CH₃ (at C2) |
| ~14 | -CH₃ (ethyl) |
Note: No experimental ¹³C NMR data was found in the public domain. The chemical shifts are predicted based on known values for substituted benzimidazoles.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1620-1600 | Medium-Weak | C=N Stretch |
| 1480-1440 | Strong | Aromatic C=C Stretch |
| ~870 | Strong | C-Cl Stretch |
Note: No experimental IR spectrum was found. The predicted absorption bands are based on characteristic frequencies for substituted benzimidazoles and halogenated aromatic compounds.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 228/230/232 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for 2 Cl atoms) |
| 213/215/217 | Medium | [M-CH₃]⁺ |
| 200/202 | Medium | [M-C₂H₄]⁺ |
Note: No experimental mass spectrum was found. The predicted m/z values are based on the molecular weight of the compound (229.11 g/mol ) and common fragmentation patterns of N-alkylated benzimidazoles. The isotopic pattern for two chlorine atoms is a key diagnostic feature.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flask
-
Pipettes
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) in a clean, dry vial.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16-64 scans are sufficient.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width compared to the ¹H spectrum.
-
A longer acquisition time and a relaxation delay (e.g., 2 seconds) are typically required.
-
A larger number of scans (e.g., 1024 or more) is usually necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
KBr (IR grade)
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a KBr pellet sample holder.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
Volatile solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as required by the instrument's sensitivity.
-
-
Data Acquisition (using ESI-MS as an example):
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.
-
Identify major fragment ions and propose fragmentation pathways.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole, a benzimidazole derivative with potential applications in pharmaceutical research. The synthesis is a two-step process commencing with the formation of a benzimidazole ring from 4,5-dichloro-1,2-phenylenediamine, followed by N-alkylation to yield the final product. This document details the necessary starting materials, experimental protocols, and characterization data.
Core Starting Materials
The primary starting material for the synthesis of this compound is 4,5-dichloro-1,2-phenylenediamine . This precursor undergoes cyclization with a reagent providing a methyl group at the 2-position, followed by the introduction of an ethyl group at the 1-position of the benzimidazole ring.
| Starting Material | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4,5-dichloro-1,2-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | 5348-42-5 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |
| Ethyl Iodide | C₂H₅I | 155.97 | 75-03-6 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
Synthetic Pathway
The synthesis of this compound is accomplished through a two-step process. The first step involves the formation of the intermediate, 5,6-dichloro-2-methylbenzimidazole, via the condensation of 4,5-dichloro-1,2-phenylenediamine with acetic acid. The subsequent step is the N-ethylation of this intermediate to yield the final product.
Experimental Protocols
Step 1: Synthesis of 5,6-dichloro-2-methylbenzimidazole
This procedure is adapted from a general method for the synthesis of 2-methylbenzimidazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol) and glacial acetic acid (3.4 g, 56.5 mmol) in toluene (30 mL).
-
Reaction: Stir the mixture and heat it to reflux for 4 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 10-15°C to induce crystallization. Stir the crystalline slurry for 1 hour.
-
Purification: Collect the solid product by suction filtration and wash it with cold toluene. Dry the product under reduced pressure.
| Parameter | Value |
| Reactant Ratio (Diamine:Acid) | 1:1 |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Expected Yield | ~85% |
Step 2: N-Ethylation of 5,6-dichloro-2-methylbenzimidazole
This protocol describes a general method for the N-alkylation of benzimidazoles.
-
Reaction Setup: In a round-bottom flask, dissolve 5,6-dichloro-2-methylbenzimidazole (5.0 g, 24.9 mmol) in ethanol (50 mL).
-
Addition of Base: Add powdered sodium hydroxide (1.0 g, 25.0 mmol) to the solution and stir for 30 minutes at room temperature.
-
Addition of Alkylating Agent: Add ethyl iodide (3.88 g, 24.9 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up and Isolation: After completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.
| Parameter | Value |
| Reactant Ratio (Benzimidazole:Base:Ethyl Iodide) | 1:1:1 |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Purification Method | Recrystallization from ethanol |
Characterization Data
5,6-dichloro-2-methylbenzimidazole (Intermediate)
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂N₂ | |
| Molecular Weight | 201.05 g/mol | |
| Melting Point | 192-195 °C | [1] |
| ¹H NMR (DMSO-d₆, ppm) | Data not available in a structured format | [2] |
| ¹³C NMR (DMSO-d₆, ppm) | Data not available in a structured format |
This compound (Final Product)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂N₂ | |
| Molecular Weight | 229.11 g/mol | |
| Melting Point | 108-113 °C | [3] |
| ¹H NMR (CDCl₃, ppm) | Data not available in a structured format | [4] |
| ¹³C NMR (CDCl₃, ppm) | Data not available in a structured format |
Note on Characterization Data: While the existence of NMR data is confirmed in the literature, specific peak assignments and coupling constants were not available in a readily summarizable format in the searched sources. Researchers should perform their own spectral analysis for structural confirmation.
References
The Discovery of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole as a Potent Urease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and evaluation of 5,6-dichloro-1-ethyl-2-methylbenzimidazole as a potential urease inhibitor. This compound belongs to a class of benzimidazole derivatives that have demonstrated significant inhibitory activity against urease, a key enzyme implicated in the pathogenesis of various diseases, including peptic ulcers and infectious stones. This document provides a comprehensive overview of the synthetic chemistry, biological evaluation, and computational analysis related to this promising inhibitor class.
Introduction: The Role of Urease in Disease and the Rationale for Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic reaction is a crucial survival mechanism for various pathogens, including the bacterium Helicobacter pylori, which colonizes the gastric mucosa and is a primary cause of peptic ulcers and gastric cancer. By producing ammonia, urease neutralizes the acidic environment of the stomach, allowing the bacteria to thrive.[2] Therefore, the inhibition of urease activity presents a promising therapeutic strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] The discovery of potent urease inhibitors based on the 5,6-dichloro-2-methyl-1H-benzimidazole framework has opened new avenues for the development of novel anti-ulcer agents.
Synthesis of this compound and its Analogs
The synthesis of this compound follows a well-established route for benzimidazole formation, starting from the corresponding o-phenylenediamine derivative. The general synthetic pathway is outlined below.
Logical Flow of Synthesis:
Caption: Synthetic pathway for this compound.
The initial step involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with ethyl acetimidate hydrochloride in a suitable solvent such as ethanol to yield the core intermediate, 5,6-dichloro-2-methyl-1H-benzimidazole.[2] Subsequent N-alkylation at the 1-position with an appropriate ethylating agent, like ethyl iodide, in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), affords the final product, this compound.[3]
In Vitro Urease Inhibition
While the specific IC50 value for this compound is not prominently available in the reviewed literature, a comprehensive study on a series of related 5,6-dichloro-2-methyl-1H-benzimidazole derivatives has demonstrated potent urease inhibitory activity.[2][4] These studies provide strong evidence for the potential of the N-1 ethyl substituted analog as a significant urease inhibitor.
Quantitative Data for 5,6-Dichloro-2-methyl-1H-benzimidazole Derivatives
The following table summarizes the urease inhibitory activities of a selection of synthesized derivatives from a key study, highlighting the potent nature of this chemical class.[2][4] The activity is compared against the standard urease inhibitor, thiourea.
| Compound ID | Substitution at N-1 Position | IC50 (µM) against Jack Bean Urease |
| Parent | -H | 0.1494 ± 0.0041 |
| Derivative A | -CH2-C6H5 | Data not specified in abstract |
| Derivative B | -CH2-C(O)NHNH2 | Data not specified in abstract |
| Derivative C | -CH2-C(O)NHCS-C6H5 | 0.0354 ± 0.0017 |
| Derivative D | -CH2-C(O)NHCS-C6H4-NO2 | 0.0294 ± 0.0015 |
| Thiourea | (Standard Inhibitor) | 0.5117 ± 0.0159 |
Data extracted from Mentes, E., et al. (2019).[2][4]
The data clearly indicates that derivatives of 5,6-dichloro-2-methyl-1H-benzimidazole exhibit significantly higher potency than the standard inhibitor, thiourea. Notably, the introduction of moieties capable of interacting with the active site of the urease enzyme, such as thiosemicarbazide groups, leads to a substantial increase in inhibitory activity.[2][4]
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
The urease inhibitory activity of the target compound and its analogs is typically determined using a well-established colorimetric assay that measures the production of ammonia from the enzymatic hydrolysis of urea. The Berthelot (or indophenol) method is a common and reliable technique for this purpose.
Experimental Workflow for Urease Inhibition Assay:
Caption: Workflow for the in vitro urease inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Urease Solution: A solution of Jack bean urease is prepared in phosphate buffer (e.g., 100 mM, pH 7.0).
-
Urea Solution: A stock solution of urea is prepared in deionized water.
-
Test Compounds: The synthesized benzimidazole derivatives, including this compound, are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Standard Inhibitor: A stock solution of thiourea is prepared in a similar manner.
-
Berthelot Reagents:
-
Reagent A: Phenol and sodium nitroprusside solution.
-
Reagent B: Sodium hypochlorite and sodium hydroxide solution.
-
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of phosphate buffer.
-
Add a small volume of the test compound solution (or standard inhibitor/solvent control).
-
Add the urease enzyme solution to each well (except for the blank).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to each well.
-
Incubate the plate at room temperature for a set time (e.g., 20 minutes) to allow for the formation of the indophenol blue color.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 630 nm.
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of enzyme control)] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
-
Mechanism of Action: Insights from Molecular Docking
To elucidate the potential binding mode of this compound and its analogs within the active site of urease, molecular docking studies are typically performed. These computational simulations provide valuable insights into the interactions between the inhibitor and the key amino acid residues and nickel ions in the enzyme's active site.
Workflow for Molecular Docking Studies:
Caption: Workflow for molecular docking of urease inhibitors.
The molecular docking studies for this class of compounds typically utilize the crystal structure of Jack bean urease (a common model for urease studies), for which several structures are available in the Protein Data Bank (PDB), such as 4H9M.[5] The simulations often reveal that the benzimidazole core and its substituents form key interactions with the amino acid residues lining the active site cavity. The nitrogen atoms of the benzimidazole ring and other functional groups can coordinate with the two nickel ions that are essential for the catalytic activity of urease, thereby blocking the access of the natural substrate, urea.[2]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of novel and potent urease inhibitors. The synthetic accessibility and the demonstrated high in vitro activity of its analogs make this chemical class an attractive area for further investigation.
Future research efforts should focus on:
-
Definitive IC50 Determination: Synthesizing and explicitly determining the urease inhibitory IC50 value for this compound to quantify its potency.
-
Structure-Activity Relationship (SAR) Studies: Expanding the library of N-1 substituted analogs to further probe the SAR and optimize the inhibitory activity.
-
Kinetic Studies: Performing enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of H. pylori infection to assess their in vivo efficacy and pharmacokinetic properties.
-
Selectivity Profiling: Assessing the selectivity of these inhibitors against other metalloenzymes to ensure a favorable safety profile.
The continued exploration of this benzimidazole series holds significant potential for the development of a new generation of therapeutic agents for the management of urease-dependent diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole: A Technical Overview
Abstract
5,6-Dichloro-1-ethyl-2-methylbenzimidazole is a synthetic heterocyclic compound belonging to the benzimidazole class, a group of molecules recognized for their wide range of biological activities. While research indicates its potential as an antimicrobial agent, a comprehensive public record of its specific antimicrobial spectrum, including quantitative data such as Minimum Inhibitory Concentrations (MICs), remains largely unavailable. This technical guide synthesizes the existing information on this compound and provides a framework for its antimicrobial evaluation based on established methodologies for analogous compounds. The primary documented biological activity for this specific molecule is urease inhibition. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of novel benzimidazole derivatives.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. This scaffold is a constituent of vitamin B12 and is present in numerous pharmacologically active molecules. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a diverse array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.
The compound this compound (Figure 1) is a derivative distinguished by chlorine atoms at the 5 and 6 positions of the benzene ring, an ethyl group at the N-1 position of the imidazole ring, and a methyl group at the C-2 position. While its potential for antimicrobial activity against various bacteria and fungi has been noted, detailed studies quantifying this activity are not extensively reported in publicly accessible scientific literature.[1] The most prominently cited biological activity for this compound is its role as a urease inhibitor.[1]
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Known Biological Activity
The primary biological activity associated with this compound is the inhibition of urease enzymes.[1] Ureases are metalloenzymes that catalyze the hydrolysis of urea to ammonia and carbon dioxide. These enzymes are crucial for nitrogen metabolism in various organisms, including bacteria and fungi, and are considered virulence factors for some pathogens, such as Helicobacter pylori. The ability of this compound to bind to the active sites of ureases has been suggested through molecular docking studies.[1] While urease inhibition can be a mechanism of antimicrobial action, direct evidence and the broader antimicrobial spectrum for this specific compound are not well-documented.
Postulated Antimicrobial Spectrum and Mechanism of Action
The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes. For dichlorinated benzimidazoles, several mechanisms can be postulated:
-
Inhibition of Nucleic Acid and Protein Synthesis: Benzimidazoles can bind to microbial DNA and RNA, interfering with replication and transcription. They can also inhibit protein synthesis by targeting ribosomes.
-
Disruption of Cell Wall Integrity: Some derivatives hinder the biosynthesis of the cell wall, leading to cell lysis.
-
Enzyme Inhibition: As evidenced by its urease inhibitory activity, this compound likely inhibits other crucial microbial enzymes. The dichloro substitution on the benzene ring may enhance its inhibitory potential.
-
Disruption of Membrane Function: The lipophilic nature of the compound could allow it to intercalate into the microbial cell membrane, disrupting its integrity and function.
The presence of the dichloroacetyl group in other antimicrobial compounds is known to be crucial for their activity, suggesting that the dichloro-substituents of this compound could play a significant role in its potential antimicrobial effects.
Experimental Protocols for Antimicrobial Susceptibility Testing
Although specific experimental data for this compound is lacking, the following are standard and detailed methodologies for determining the antimicrobial spectrum of novel benzimidazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
This is a widely used method for quantitative antimicrobial susceptibility testing.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic/antifungal).
-
Negative control (medium with solvent).
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the standardized inoculum to each well.
-
Controls: Include wells for a positive control (microorganism without the test compound) and a negative control (medium with the test compound and solvent, but no microorganism).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm diameter).
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Test compound solution.
-
Positive control disks.
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate.
-
Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Data Presentation (Hypothetical)
In the absence of published data, the following tables are provided as a template for how the quantitative antimicrobial spectrum of this compound would be presented.
Table 1: Hypothetical Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | |
| Bacillus subtilis | Positive | |
| Escherichia coli | Negative | |
| Pseudomonas aeruginosa | Negative |
Table 2: Hypothetical Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Strain | Type | MIC (µg/mL) |
| Candida albicans | Yeast | |
| Aspergillus niger | Mold |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
This compound belongs to a class of compounds with recognized antimicrobial potential. However, there is a notable gap in the scientific literature regarding its specific antimicrobial spectrum and mechanism of action. The primary reported biological activity is urease inhibition, which may contribute to its antimicrobial effects.
Future research should focus on:
-
Systematic Antimicrobial Screening: Conducting comprehensive in vitro studies to determine the MIC values of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by this compound to elucidate its antimicrobial mechanism beyond urease inhibition.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's effectiveness and safety profile in animal models of infection.
A thorough investigation into these areas is warranted to fully assess the therapeutic potential of this compound as a novel antimicrobial agent.
References
Methodological & Application
Application Notes and Protocols for Urease Inhibition Assay Using 5,6-Dichloro-1-ethyl-2-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a urease inhibition assay using 5,6-Dichloro-1-ethyl-2-methylbenzimidazole as a potential inhibitor. The described methodology is based on the widely used Berthelot (phenol-hypochlorite) method, which quantifies ammonia production resulting from urea hydrolysis by the enzyme urease.[1][2]
Urease (EC 3.5.1.5) is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate rapidly decomposes to form a second molecule of ammonia and carbonic acid.[1] This enzymatic activity is a key virulence factor for several pathogens, including Helicobacter pylori, and is implicated in the pathogenesis of conditions such as gastritis, peptic ulcers, and the formation of infection-related urinary stones.[1] Therefore, the inhibition of urease is a significant therapeutic target for the development of new drugs. Benzimidazole derivatives have shown promise as potent urease inhibitors.[3]
This document outlines the necessary reagents, step-by-step experimental procedure, data analysis, and visualization of the workflow.
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is a robust and high-throughput compatible method for identifying and characterizing potential urease inhibitors.[2] It measures the concentration of ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically, and the intensity of the color is directly proportional to the ammonia concentration.[2]
Materials and Reagents:
-
Urease Enzyme: Jack bean urease (e.g., Sigma-Aldrich)
-
Substrate: Urea (e.g., Sigma-Aldrich)
-
Test Compound: this compound
-
Standard Inhibitor: Thiourea (for comparison)
-
Buffer: Phosphate buffer (100 mM, pH 6.8)[2]
-
Reagent A (Phenol Reagent): 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water.[4][5]
-
Reagent B (Alkali-Hypochlorite Reagent): 250 mg sodium hydroxide and 820 µL sodium hypochlorite (5%) in 50 mL distilled water.[4][5]
-
Solvent for Test Compound: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate, microplate reader, incubator, multichannel pipettes.[2]
Preparation of Solutions:
-
Urease Solution: Prepare a 2 mg/mL stock solution of Jack bean urease in 100 mM phosphate buffer (pH 6.8).[2]
-
Urea Solution: Prepare a 25 mM solution of urea in 100 mM phosphate buffer (pH 6.8).[2]
-
Test Compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions to achieve the desired final concentrations for the assay (e.g., starting from 0.5 mM).[2]
-
Standard Inhibitor Solution: Prepare serial dilutions of thiourea in DMSO.
Assay Procedure in a 96-Well Plate:
-
Add Test Compound: To the designated wells of a 96-well plate, add 5 µL of the test compound solutions at various concentrations.[2]
-
Add Buffer and Substrate: Add 55 µL of a buffer solution containing 100 mM urea to each well.[2]
-
Controls:
-
Negative Control (100% enzyme activity): Add 5 µL of DMSO (or the solvent used for the test compound) instead of the test compound solution.[2]
-
Blank (no enzyme activity): Add buffer instead of the enzyme solution in a separate set of wells.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the subsequent enzyme.[2]
-
Initiate Reaction: Add 25 µL of the urease enzyme solution to all wells except the blank.[2]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[2]
-
Color Development (Ammonia Detection):
-
Absorbance Measurement: Measure the absorbance at 670 nm using a microplate reader.[2]
Data Presentation
The inhibitory activity of this compound is determined by calculating the percentage of urease inhibition and the IC50 value (the concentration of the inhibitor required to reduce urease activity by 50%).
Calculation of Percentage Inhibition:
The percentage of urease inhibition for each concentration of the test compound is calculated using the following formula:[2]
% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100
Where:
-
ODtestwell is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor (negative control).
IC50 Determination:
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Table 1: Example Data for Urease Inhibition by this compound
| Concentration (µM) | Absorbance (670 nm) | % Inhibition |
| Control (No Inhibitor) | 0.850 | 0 |
| Blank | 0.050 | - |
| 0.1 | 0.680 | 20.0 |
| 0.5 | 0.450 | 47.1 |
| 1.0 | 0.280 | 67.1 |
| 5.0 | 0.150 | 82.4 |
| 10.0 | 0.100 | 88.2 |
| Thiourea (Standard) | Varies | Varies |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Comparative IC50 Values of Benzimidazole Derivatives and Standard Inhibitor
| Compound | IC50 (µM) | Reference |
| 5,6-dichloro-2-methyl-1H-benzimidazole derivative (compound 15) | 0.0294 ± 0.0015 | [3] |
| Another 5,6-dichloro-2-methyl-1H-benzimidazole derivative | 0.1494 ± 0.0041 | [3] |
| Thiourea (Standard) | 0.5117 ± 0.0159 | [3] |
This table presents published data for derivatives of 5,6-dichloro-2-methyl-1H-benzimidazole to provide context for the expected potency.[3]
Mandatory Visualization
Diagram 1: Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay.
Diagram 2: Logical Relationship of Urease Inhibition
Caption: Inhibition of urease-catalyzed urea hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Benzimidazole Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of benzimidazole compounds as potential urease inhibitors. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, and is implicated in the pathogenesis of various diseases such as peptic ulcers, gastritis, and infectious urinary stones.[2][3][4] Consequently, the inhibition of urease presents a promising therapeutic strategy.[5] Benzimidazole derivatives have emerged as a significant class of urease inhibitors, demonstrating potent activity in various studies.[5][6][7]
This document outlines the detailed protocols for screening benzimidazole derivatives, determining their inhibitory potency (IC50 values), and elucidating their mechanism of action through kinetic studies.
Data Presentation
Quantitative data from urease inhibition assays should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Urease Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Standard Inhibitor (e.g., Thiourea) IC50 (µM) |
| BZ-001 | 10 | 75 | 5.2 ± 0.3 | 22.12 ± 1.20[8] |
| BZ-002 | 10 | 45 | 15.8 ± 1.1 | |
| BZ-003 | 10 | 92 | 2.1 ± 0.1 | |
| ... | ... | ... | ... |
Table 2: Kinetic Parameters of Urease Inhibition by a Benzimidazole Derivative
| Substrate (Urea) Conc. (mM) | Initial Velocity (V₀) without Inhibitor (µmol/min) | Initial Velocity (V₀) with Inhibitor (µmol/min) |
| 2 | 0.15 | 0.08 |
| 5 | 0.32 | 0.18 |
| 10 | 0.55 | 0.35 |
| 20 | 0.80 | 0.58 |
| 50 | 1.10 | 0.85 |
| Kinetic Parameter | Value |
| Vmax (µmol/min) | 1.25 |
| Km (mM) | 15 |
| Ki (µM) | 3.5 |
| Inhibition Type | Competitive |
Experimental Protocols
Urease Inhibition Assay (Berthelot Method)
This widely used colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[2] The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol product, which can be measured spectrophotometrically.[9]
Materials and Reagents:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 6.8)[9]
-
Benzimidazole test compounds
-
Thiourea (as a standard inhibitor)[8]
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)[9]
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide, 0.42% v/v sodium hypochlorite)[9]
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Dissolve benzimidazole test compounds and thiourea in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with phosphate buffer to achieve desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 25 µL of enzyme solution, 55 µL of buffer containing 100 mM urea, and 5 µL of the test compound solution.[10]
-
Control (100% activity): Add 25 µL of enzyme solution, 55 µL of buffer containing 100 mM urea, and 5 µL of the solvent used for the test compounds.
-
Blank: Add 80 µL of buffer and 5 µL of the test compound solution (without enzyme).
-
-
Incubation: Incubate the plate at 30°C for 15 minutes.[10]
-
Color Development:
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.[10]
-
Calculation of Percent Inhibition: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Control)] x 100[9]
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11]
Protocol:
-
Perform the urease inhibition assay as described above using a range of concentrations for each benzimidazole test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.[11] This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Kinetic Studies to Determine the Mechanism of Inhibition
Kinetic studies are performed to understand how the benzimidazole inhibitor interacts with the urease enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition). This is achieved by measuring the initial reaction rates at various substrate (urea) and inhibitor concentrations.
Protocol:
-
Perform the urease inhibition assay with varying concentrations of urea and a fixed concentration of the benzimidazole inhibitor.
-
Repeat the experiment with at least two other fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).
-
Analyze the plots to determine the type of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
The inhibition constant (Ki) can be calculated from these plots.
Visualizations
Caption: Experimental workflow for in vitro urease inhibition assay.
Caption: Mechanism of competitive urease inhibition by benzimidazoles.
References
- 1. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
Application Notes and Protocols for the Synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthetic route involves a two-step process commencing with the cyclization of 4,5-dichloro-1,2-phenylenediamine with acetic acid to form the intermediate, 5,6-dichloro-2-methylbenzimidazole. This intermediate is subsequently N-ethylated using ethyl iodide in the presence of a base to yield the final product. This protocol includes comprehensive methodologies, characterization data, and visual representations of the synthetic workflow.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and urease inhibitory effects.[1] The title compound, this compound, is noted for its potential as a urease inhibitor, making it a valuable candidate for applications in medicine and agriculture.[1] The specific substitution pattern of the dichloro, ethyl, and methyl groups is believed to contribute significantly to its biological activity.[1] This application note details a reliable and reproducible method for its laboratory-scale synthesis.
Chemical Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Final Product | This compound | 3237-62-5 | C₁₀H₁₀Cl₂N₂ | 229.11 | 110 | White to light yellow powder/crystal |
| Intermediate | 5,6-Dichloro-2-methylbenzimidazole | 6478-79-1 | C₈H₆Cl₂N₂ | 201.05 | Not specified | - |
| Starting Material | 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 | ~159 | - |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5,6-Dichloro-2-methylbenzimidazole (Intermediate)
This procedure is based on the general Phillips-Ladenburg benzimidazole synthesis.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
Sodium Bicarbonate (or other suitable base for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in 4M hydrochloric acid.
-
Add glacial acetic acid (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield 5,6-dichloro-2-methylbenzimidazole.
Step 2: Synthesis of this compound (Final Product)
This procedure is a representative method for the N-alkylation of benzimidazoles.
Materials:
-
5,6-Dichloro-2-methylbenzimidazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Iodide (or Diethyl Sulfate)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5,6-dichloro-2-methylbenzimidazole (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure this compound.[1]
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 110 °C |
| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), and aromatic protons (singlets). |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carbons of the ethyl, methyl, and benzimidazole core. |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight (m/z = 229.11 for C₁₀H₁₀Cl₂N₂) |
| Purity (HPLC) | >98% |
Note: Detailed NMR chemical shifts should be compared with a reference spectrum for confirmation.
Potential Biological Activity and Signaling Pathway
This compound has been identified as a potential urease inhibitor.[1] Urease is a key enzyme in the nitrogen cycle and is also implicated in the pathogenesis of infections by organisms such as Helicobacter pylori. Inhibition of urease can disrupt the survival of these pathogens. The diagram below illustrates a simplified representation of the role of urease in H. pylori survival and the inhibitory action of the synthesized compound.
Caption: Inhibition of H. pylori urease by this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere and away from water.
-
Ethyl iodide is a lachrymator and should be handled with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
The described two-step synthetic protocol provides a clear and adaptable method for the preparation of this compound. This compound serves as a valuable scaffold for further investigation into its biological activities, particularly as a urease inhibitor. The provided characterization data and workflow diagrams are intended to aid researchers in the successful synthesis and application of this molecule in their studies.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the antimicrobial susceptibility of the investigational compound 5,6-Dichloro-1-ethyl-2-methylbenzimidazole. The following sections detail the protocols for established antimicrobial susceptibility testing (AST) methods, including Broth Microdilution, Agar Dilution, and Disk Diffusion. While published minimum inhibitory concentration (MIC) data for this compound against a broad range of specific microorganisms is not currently available in the public domain, these protocols provide the necessary framework for researchers to generate this crucial data in their own laboratories.
Introduction to this compound
This compound is a halogenated benzimidazole derivative. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The antimicrobial potential of benzimidazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. The specific mechanism of action for this compound has not been fully elucidated and warrants further investigation. Preliminary studies on similar benzimidazole compounds suggest potential mechanisms could involve the inhibition of nucleic acid and protein synthesis, or disruption of microbial cell wall integrity.
Data Presentation
The following tables are provided as templates for the clear and structured presentation of quantitative antimicrobial susceptibility data generated for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | ATCC No. | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert Data] | [Insert QC Data] |
| Enterococcus faecalis | 29212 | [Insert Data] | [Insert QC Data] |
| Escherichia coli | 25922 | [Insert Data] | [Insert QC Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert QC Data] |
| [Additional Strains] | [Insert Data] | [Insert QC Data] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Strain | ATCC No. | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Candida albicans | 90028 | [Insert Data] | [Insert QC Data] |
| Aspergillus fumigatus | 204305 | [Insert Data] | [Insert QC Data] |
| [Additional Strains] | [Insert Data] | [Insert QC Data] |
Table 3: Zone of Inhibition Diameters for this compound
| Microbial Strain | ATCC No. | Disk Content (µg) | Zone Diameter (mm) | Interpretive Criteria (S/I/R) |
| Staphylococcus aureus | 25923 | [Insert Data] | [Insert Data] | [To be determined] |
| Escherichia coli | 25922 | [Insert Data] | [Insert Data] | [To be determined] |
| [Additional Strains] | [Insert Data] | [Insert Data] | [To be determined] |
(S = Susceptible, I = Intermediate, R = Resistant)
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility testing methods. These should be adapted as necessary for the specific characteristics of this compound and the microorganisms being tested.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[1]
Workflow for Broth Microdilution:
Caption: Workflow of the Broth Microdilution Method.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate, except for the first column.
-
In the first column, add 100 µL of the highest concentration of this compound to be tested (prepared in broth).
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Column 11 should serve as a growth control (broth and inoculum, no drug).
-
Column 12 should serve as a sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Using a multichannel pipette, inoculate each well (from column 1 to 11) with 50 µL of the diluted microbial suspension. This will bring the final volume in each well to 100 µL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungi may require longer incubation periods (24-48 hours).
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Method for MIC Determination
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of isolates simultaneously.
Workflow for Agar Dilution:
Caption: Workflow of the Agar Dilution Method.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Microbial cultures
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
-
Incubator
Protocol:
-
Preparation of Agar Plates:
-
Prepare serial two-fold dilutions of this compound in a suitable solvent.
-
Melt the MHA and cool it to 45-50°C in a water bath.
-
Add a specific volume of each drug dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of the drug dilution to 9 mL of molten agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
A drug-free control plate should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution method (turbidity equivalent to 0.5 McFarland standard).
-
This suspension can be further diluted if necessary, depending on the inoculum delivery system.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the microbial suspensions. An inoculum replicating apparatus can be used to deliver a standardized volume of each inoculum.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, ignoring a single colony or a faint haze.
-
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent.[2] It is based on the principle that a filter paper disk impregnated with a known concentration of the antimicrobial will create a gradient of the drug in the agar, and the size of the zone of inhibition around the disk is related to the susceptibility of the organism.[3]
Workflow for Disk Diffusion:
Caption: Workflow of the Disk Diffusion (Kirby-Bauer) Method.
Materials:
-
Filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Protocol:
-
Preparation of Antimicrobial Disks:
-
Sterile filter paper disks are impregnated with a known concentration of this compound. The optimal concentration will need to be determined empirically.
-
Allow the solvent to evaporate completely before use.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized inoculum as described previously (turbidity equivalent to 0.5 McFarland standard).
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Finally, swab the rim of the agar.
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping of the zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter.
-
The interpretation of the results (Susceptible, Intermediate, or Resistant) will require the establishment of interpretive criteria based on correlation with MIC data.
-
Quality Control
For all antimicrobial susceptibility testing, it is imperative to include quality control (QC) strains with known susceptibility profiles. These strains, such as those obtained from the American Type Culture Collection (ATCC), should be tested concurrently with the experimental isolates. The results for the QC strains must fall within the established acceptable ranges for the test to be considered valid.
Safety Precautions
Standard microbiological laboratory safety practices should be followed at all times. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All work with microbial cultures should be performed in a biological safety cabinet. All contaminated materials should be decontaminated before disposal. For this compound, consult the Material Safety Data Sheet (MSDS) for specific handling and safety information.
References
- 1. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Notably, many benzimidazole-based compounds have demonstrated potent anticancer properties, exerting their effects through various mechanisms such as the inhibition of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1][3] As the discovery of novel benzimidazole derivatives continues, robust and reliable methods for evaluating their cytotoxic effects are paramount for preclinical drug development.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of novel benzimidazole compounds using three common and well-established assays: MTT, XTT, and LDH. The selection of multiple assays with different biological endpoints is recommended to obtain a comprehensive understanding of a compound's cytotoxic profile and to minimize the risk of compound interference with a single assay chemistry.[4][5]
Key Experimental Protocols
A critical aspect of cytotoxicity testing is the careful optimization of experimental conditions, such as cell seeding density and incubation times, for each cell line used. Appropriate controls, including a vehicle control (e.g., DMSO), a negative control (untreated cells), and a positive control (a known cytotoxic agent), are essential for data interpretation.[6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Novel benzimidazole compounds
-
Cancer cell line(s) of interest
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals[8][9]
-
96-well cell culture plates, sterile
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the novel benzimidazole compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures mitochondrial activity. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler.[11]
Materials:
-
Novel benzimidazole compounds
-
Cancer cell line(s) of interest
-
Complete growth medium
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)[12]
-
96-well cell culture plates, sterile
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[12][13]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[12][14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[14]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.[12] A reference wavelength between 630-690 nm can be used for background subtraction.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[6][15][16] The amount of LDH released is proportional to the number of dead or damaged cells.[17]
Materials:
-
Novel benzimidazole compounds
-
Cancer cell line(s) of interest
-
Complete growth medium
-
LDH assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well cell culture plates, sterile
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).[6]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15][17]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.[15][17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of stop solution to each well.[15][17]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[17]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in clearly structured tables. This allows for easy comparison of the cytotoxic effects of different benzimidazole compounds at various concentrations and exposure times.
Table 1: Cytotoxicity of Novel Benzimidazole Compounds (MTT/XTT Assay)
| Compound | Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | IC50 (µM) |
| Benzimidazole A | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Benzimidazole B | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control | X |
Table 2: Cytotoxicity of Novel Benzimidazole Compounds (LDH Assay)
| Compound | Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) | EC50 (µM) |
| Benzimidazole A | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Benzimidazole B | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control | X |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Hypothetical signaling pathway for benzimidazole-induced apoptosis.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. atcc.org [atcc.org]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Purification of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole by Recrystallization: Application Notes and Protocols
Introduction
5,6-Dichloro-1-ethyl-2-methylbenzimidazole is a halogenated benzimidazole derivative of significant interest in pharmaceutical and chemical research. As with many active pharmaceutical ingredients (APIs) and research chemicals, achieving high purity is critical for ensuring reliable experimental results and meeting regulatory standards. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds.[1] This application note provides a detailed protocol for the purification of this compound using recrystallization from ethanol, a commonly used solvent for this class of compounds.[1][2] The protocol is designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for further application.
Materials and Methods
Materials
-
Crude this compound (Purity: ~95% or as determined by analysis)
-
Ethanol (95% or absolute), reagent grade
-
Activated Carbon (optional, for removal of colored impurities)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirring capability
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Ice bath
-
Spatula and weighing balance
-
Drying oven or vacuum desiccator
Experimental Protocol: Recrystallization from Ethanol
A detailed, step-by-step protocol for the recrystallization of this compound is provided below. This protocol is based on established methods for the purification of benzimidazole derivatives.[2][3][4]
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. This is achieved by adding the solvent portion-wise to the solid with continuous stirring and gentle heating. The goal is to create a saturated solution at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The solution should be simmered for a few minutes with the activated carbon.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed Buchner funnel fitted with filter paper to remove any insoluble impurities and, if used, the activated carbon. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Slower cooling generally results in larger and purer crystals.
-
Chilling: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point (Melting Point: 110°C) or in a vacuum desiccator to a constant weight.[1]
Results
The recrystallization of this compound from ethanol is an effective method for achieving a significant increase in purity. The expected outcomes are summarized in the table below.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >98% |
| Appearance | Off-white to light yellow powder | White to light yellow crystalline powder |
| Melting Point | 108-111 °C | 110-112 °C |
| Recovery Yield | N/A | Typically 80-90% |
Note: The exact values for purity improvement and recovery yield may vary depending on the initial purity of the crude material and the precise execution of the protocol.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the recrystallization process and the relationship between the key steps.
Caption: Recrystallization Workflow Diagram.
Caption: Logical Steps in Purification.
Conclusion
Recrystallization from ethanol is a highly effective and straightforward method for the purification of this compound. The protocol described in this application note provides a reliable procedure for obtaining high-purity material, which is essential for its intended applications in research and development. The use of this protocol can lead to a significant reduction of impurities and result in a product with a sharp melting point and improved physical appearance.
References
- 1. Buy this compound | 3237-62-5 [smolecule.com]
- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole
Introduction
5,6-Dichloro-1-ethyl-2-methylbenzimidazole is a substituted benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of applications in pharmaceuticals and other industries. The purity of such compounds is a critical parameter that can significantly impact their efficacy and safety in downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients.
This application note provides a detailed protocol for the determination of the purity of this compound using a reverse-phase HPLC (RP-HPLC) method. The described method is simple, robust, and suitable for routine quality control analysis in research and drug development settings.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The analyte and any impurities are detected by a UV detector as they elute from the column. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Experimental Protocols
Materials and Reagents
-
This compound: Reference standard and sample for analysis.
-
Acetonitrile (MeCN): HPLC grade or higher.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Methanol: HPLC grade (for sample preparation).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for this analysis.[1]
| Parameter | Condition |
| HPLC Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[1]
Preparation of Solutions
a) Mobile Phase Preparation:
-
Prepare a solution of 0.1% (v/v) phosphoric acid in water.
-
Mix acetonitrile and the 0.1% phosphoric acid solution in a suitable ratio (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system to achieve optimal separation.
-
Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration) before use.
b) Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent to obtain a concentration of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
c) Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak shape of the main component.
-
Inject the sample solution.
-
Record the chromatograms and integrate the peaks.
Data Presentation
The purity of the this compound sample is calculated based on the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
A summary of the expected quantitative data is presented in the table below.
| Parameter | Result |
| Retention Time (min) | ~ 5.8 |
| Main Peak Area | (e.g., 1250000) |
| Total Impurity Peak Area | (e.g., 12500) |
| Calculated Purity (%) | > 99.0 |
| Relative Standard Deviation (RSD) for replicate injections (%) | < 2.0 |
Note: The retention time is an approximate value and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Visualizations
References
Application Notes and Protocols: Cell-Based Assays for Determining Benzimidazole Derivative Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include anthelmintic, antiviral, anti-inflammatory, and notably, anticancer properties.[1][3] The anticancer effects of benzimidazole derivatives are attributed to various mechanisms of action, making them promising candidates for novel cancer therapeutics.[3][4]
The primary mechanisms through which benzimidazole derivatives exert their anticancer effects include the inhibition of microtubule polymerization by binding to β-tubulin, which leads to cell cycle arrest and apoptosis.[5][6] Additionally, some derivatives have been shown to act as topoisomerase inhibitors, DNA intercalating agents, and inhibitors of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][4][7] Furthermore, certain benzimidazole compounds can inhibit protein kinases like EGFR and VEGFR-2, crucial for tumor growth and angiogenesis.[8][9]
Given their diverse mechanisms of action, a robust panel of cell-based assays is essential to characterize the activity of novel benzimidazole derivatives. These assays are critical for determining the potency (e.g., IC50 values), elucidating the mechanism of action, and identifying the specific cellular pathways affected by the compounds. This document provides detailed protocols for key cell-based assays to evaluate the efficacy of benzimidazole derivatives, along with guidelines for data presentation and interpretation.
Key Signaling Pathways
To understand the context of the assays, it is crucial to visualize the primary signaling pathways targeted by benzimidazole derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the benzimidazole derivative at its predetermined IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population will be differentiated into four groups:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different benzimidazole derivatives.
Table 1: Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| BZD-001 | MCF-7 (Breast) | 48 | 5.2 ± 0.4 |
| BZD-001 | HeLa (Cervical) | 48 | 8.9 ± 0.7 |
| BZD-002 | MCF-7 (Breast) | 48 | 12.5 ± 1.1 |
| BZD-002 | HeLa (Cervical) | 48 | 15.3 ± 1.5 |
| Doxorubicin | MCF-7 (Breast) | 48 | 0.8 ± 0.1 |
| Doxorubicin | HeLa (Cervical) | 48 | 1.2 ± 0.2 |
Table 2: Apoptosis Induction by Benzimidazole Derivatives in MCF-7 Cells (24h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| BZD-001 (5 µM) | 45.7 ± 3.1 | 28.9 ± 2.5 | 22.3 ± 2.1 | 3.1 ± 0.6 |
| Doxorubicin (1 µM) | 38.2 ± 2.8 | 35.4 ± 2.9 | 24.1 ± 2.3 | 2.3 ± 0.5 |
Conclusion
The provided protocols and guidelines offer a robust framework for the initial characterization of benzimidazole derivatives' anticancer activity. The cell viability assay is a crucial first step for screening and determining the potency of the compounds. Subsequently, the apoptosis assay provides valuable insights into the mechanism of cell death induced by these derivatives. For a more comprehensive understanding, further assays such as cell cycle analysis, western blotting for key signaling proteins (e.g., p-Akt, p-mTOR), and specific enzyme inhibition assays should be considered.[7] These detailed application notes and protocols will aid researchers in systematically evaluating and advancing promising benzimidazole derivatives in the drug development pipeline.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
Application of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloro-1-ethyl-2-methylbenzimidazole is a heterocyclic organic compound that has garnered attention in agricultural research due to its potential as a potent urease inhibitor. Urease is a key enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea to ammonia and carbon dioxide. The rapid breakdown of urea-based fertilizers in soil by microbial urease can lead to significant nitrogen loss through ammonia volatilization and nitrate leaching, reducing fertilizer efficiency and causing environmental pollution. By inhibiting urease activity, this compound can help to slow down the rate of urea hydrolysis, thereby enhancing nitrogen availability for plants and minimizing environmental nitrogen losses. Furthermore, the benzimidazole scaffold is a common feature in a variety of bioactive molecules, suggesting potential applications as a fungicide or herbicide.
These application notes provide an overview of the potential agricultural applications of this compound, along with detailed protocols for its evaluation as a urease inhibitor, fungicide, and herbicide.
Application Notes
Urease Inhibitor for Enhanced Nitrogen Use Efficiency
This compound and its derivatives have demonstrated significant inhibitory activity against urease. This makes them promising candidates for use as additives to urea-based fertilizers.
-
Mechanism of Action: The compound likely acts as a competitive or non-competitive inhibitor of the urease enzyme, binding to its active site and preventing the hydrolysis of urea. Molecular docking studies of similar benzimidazole derivatives suggest that the benzimidazole ring and its substituents can interact with key amino acid residues in the active site of the enzyme.
-
Benefits:
-
Reduces ammonia volatilization from urea fertilizers.
-
Increases the availability of nitrogen for plant uptake.
-
Improves crop yield and quality.
-
Minimizes the environmental impact of nitrogen fertilization.
-
-
Potential Drawbacks:
-
Phytotoxicity at high concentrations needs to be evaluated for different crop species.
-
Persistence and mobility in the soil environment require investigation.
-
Cost-effectiveness of synthesis and application.
-
Potential Fungicidal Activity
Benzimidazole compounds are a well-established class of broad-spectrum systemic fungicides used to control a wide range of plant diseases.
-
Potential Mechanism of Action: Benzimidazoles typically act by binding to β-tubulin, a protein essential for microtubule assembly. This disruption of microtubule formation inhibits fungal cell division (mitosis) and growth. It is plausible that this compound shares this mode of action.
-
Target Pathogens: Potential targets could include fungal pathogens from the Ascomycota, Basidiomycota, and Deuteromycota phyla, which are known to be sensitive to benzimidazole fungicides.
-
Application: The compound could be formulated as a spray or soil drench for the control of foliar and soil-borne fungal diseases.
Potential Herbicidal Activity
Certain benzimidazole and related benzoxazole derivatives have been reported to exhibit herbicidal properties.
-
Potential Mechanism of Action: The exact herbicidal mode of action for this specific compound is unknown. However, related compounds are known to inhibit various plant processes, including photosynthesis, amino acid biosynthesis, or cell division.
-
Target Weeds: The spectrum of weed species controlled would need to be determined through screening assays.
-
Application: The compound could be developed as a pre-emergent or post-emergent herbicide for weed control in various cropping systems.
Quantitative Data
Currently, specific quantitative data on the agricultural applications of this compound is limited in publicly available literature. The following table summarizes the urease inhibitory activity of a closely related series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives, demonstrating the potential of this chemical scaffold.
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5,6-dichloro-2-methyl-1H-benzimidazole derivative 1 | Jack Bean Urease | 0.1494 ± 0.0041 | Thiourea | 0.5117 ± 0.0159 |
| 5,6-dichloro-2-methyl-1H-benzimidazole derivative 2 | Jack Bean Urease | 0.0983 ± 0.0025 | Thiourea | 0.5117 ± 0.0159 |
| 5,6-dichloro-2-methyl-1H-benzimidazole derivative 3 | Jack Bean Urease | 0.0294 ± 0.0015 | Thiourea | 0.5117 ± 0.0159 |
Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates a more potent inhibitor. The data presented is for derivative compounds and not this compound itself, but it highlights the strong potential of this chemical class as urease inhibitors.
Experimental Protocols
Protocol for In Vitro Urease Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro urease inhibitory activity of this compound.
-
Materials:
-
This compound
-
Jack bean urease (lyophilized powder)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
96-well microplate
-
Microplate reader
-
Incubator
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
Prepare a solution of jack bean urease in phosphate buffer.
-
Prepare a solution of urea in phosphate buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
For the positive control, add a known urease inhibitor (e.g., thiourea).
-
For the negative control (100% enzyme activity), add 25 µL of the solvent.
-
Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol reagent and 50 µL of hypochlorite reagent.
-
Incubate the plate at room temperature for 20 minutes for color development.
-
-
Measurement:
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Protocol for Soil Urease Inhibition Assay
This protocol outlines a method to assess the effectiveness of this compound in inhibiting urease activity in a soil matrix.
-
Materials:
-
This compound
-
Air-dried and sieved soil sample
-
Urea solution
-
Potassium chloride (KCl) solution (2 M)
-
Reagents for ammonia quantification (e.g., Berthelot's reagent)
-
Incubator
-
Shaker
-
Centrifuge
-
Spectrophotometer
-
-
Procedure:
-
Soil Treatment:
-
Weigh 5 g of air-dried soil into a series of flasks.
-
Prepare solutions of this compound at different concentrations.
-
Add a defined volume of the inhibitor solution to each flask to achieve the desired concentration in the soil.
-
A control group should receive the solvent only.
-
Mix the soil and inhibitor thoroughly.
-
-
Incubation:
-
Add a standard amount of urea solution to each soil sample.
-
Incubate the soil samples at a controlled temperature (e.g., 25°C) for a specific period (e.g., 24, 48, 72 hours).
-
-
Extraction:
-
After incubation, add 50 mL of 2 M KCl solution to each flask.
-
Shake the flasks for 30 minutes to extract the ammonium.
-
Centrifuge the soil suspension and collect the supernatant.
-
-
Ammonia Quantification:
-
Determine the concentration of ammonium in the supernatant using a colorimetric method (e.g., Berthelot's method) and a spectrophotometer.
-
-
Calculation:
-
Calculate the amount of urea hydrolyzed based on the ammonium produced.
-
Determine the percentage of urease inhibition for each inhibitor concentration compared to the control.
-
-
Protocol for Antifungal Activity Screening (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the potential fungicidal activity of this compound against various plant pathogenic fungi.
-
Materials:
-
This compound
-
Pure cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
-
-
Procedure:
-
Preparation of Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize it.
-
While the PDA is still molten (around 45-50°C), add the test compound dissolved in a minimal amount of a suitable solvent (e.g., DMSO) to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).
-
Pour the amended PDA into sterile Petri dishes. A control plate should contain the solvent only.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a standard diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial disc upside down in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
-
Measurement:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
-
Calculation:
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where: dc = average diameter of the fungal colony in the control plate dt = average diameter of the fungal colony in the treated plate
-
-
Protocol for Herbicidal Activity Screening (Seed Germination and Seedling Growth)
This protocol provides a method for assessing the potential phytotoxic (herbicidal) effects of this compound on weed and crop species.
-
Materials:
-
This compound
-
Seeds of a model weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a model crop species (e.g., Zea mays - corn or Glycine max - soybean)
-
Filter paper
-
Petri dishes
-
Growth chamber or incubator
-
-
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound and a series of dilutions in distilled water or a suitable solvent.
-
-
Seed Treatment (Pre-emergent activity):
-
Place a sheet of filter paper in each Petri dish.
-
Add a defined volume of the test solution to each Petri dish to saturate the filter paper. A control group should receive only the solvent.
-
Place a set number of seeds (e.g., 10-20) on the filter paper in each dish.
-
-
Foliar Application (Post-emergent activity):
-
Sow seeds in small pots filled with a suitable growing medium.
-
Allow the seedlings to grow to a specific stage (e.g., 2-3 leaf stage).
-
Spray the seedlings with the test solutions at different concentrations. A control group should be sprayed with the solvent only.
-
-
Incubation:
-
Place the Petri dishes or pots in a growth chamber with controlled light, temperature, and humidity.
-
-
Evaluation:
-
For seed germination assay: After a set period (e.g., 7-14 days), count the number of germinated seeds.
-
For seedling growth assay: Measure the root length and shoot length of the seedlings.
-
For foliar application: Visually assess the phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
-
Calculation:
-
Calculate the percentage of germination inhibition.
-
Calculate the percentage of root and shoot growth inhibition compared to the control.
-
-
Visualizations
Caption: Proposed mechanism of urease inhibition.
Caption: Workflow for antifungal activity screening.
Caption: Workflow for herbicidal activity screening.
Troubleshooting & Optimization
improving solubility of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 5,6-Dichloro-1-ethyl-2-methylbenzimidazole for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A: This is a common issue for poorly water-soluble compounds, often referred to as "crashing out." Benzimidazole derivatives like this one are frequently hydrophobic.[1] While they dissolve well in a strong organic solvent like Dimethyl sulfoxide (DMSO), adding this stock solution to an aqueous buffer drastically changes the solvent environment. The compound is no longer soluble in the high-water-content medium and precipitates.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before troubleshooting the assay, ensure your DMSO stock is fully dissolved. Gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly.[1]
-
Reduce Final DMSO Concentration: While preparing a concentrated stock in DMSO is standard, the final concentration in your assay well should be as low as possible. High DMSO concentrations can be toxic to cells.[2][3]
-
Optimize the Dilution Method: Instead of adding the small volume of DMSO stock directly into the full volume of buffer, try serial dilutions or adding the stock to the buffer while vortexing to ensure rapid mixing.
-
Employ Solubility Enhancement Strategies: If precipitation persists, you will need to modify your assay buffer or formulation. Key strategies include pH adjustment, the use of co-solvents, or complexation with cyclodextrins.[4]
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[1] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[5] For this compound, start by attempting to create a 10-20 mM stock solution in 100% DMSO.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A: The maximum tolerated DMSO concentration is highly cell-type dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v).[6] Many studies show that concentrations above 1% can be cytotoxic or affect cell proliferation and other functions, potentially confounding your results.[2][7][8] It is crucial to run a vehicle control (assay medium with the same final DMSO concentration as your test wells, but without the compound) to account for any solvent effects.[1]
Table 1: General Cytotoxicity of Common Solvents in Cell-Based Assays
| Solvent | Typical Safe Final Concentration (v/v) | Concentration with Potential for Cytotoxicity (v/v) | Notes |
| DMSO | ≤ 0.5%[6][8] | > 1.0%[2][7] | Effects are cell-line specific. Some assays may tolerate up to 2%.[9] |
| Ethanol | ≤ 0.5%[6] | > 1.0%[7] | Can interfere with assays measuring reactive oxygen species (ROS).[7] |
| Methanol | ≤ 1.25%[10] | > 1.0% | Can inhibit certain enzymes like aldehyde oxidase.[11] |
| Acetone | ≤ 0.5%[6] | > 1.5% | Generally shows low cytotoxicity compared to other organic solvents.[6] |
Q4: How can I systematically approach improving the solubility of my compound in the final assay buffer?
A: A systematic approach is critical. Start with the simplest modifications and progress to more complex formulation strategies. The flowchart below outlines a recommended workflow. The primary methods to explore are pH modification, the addition of co-solvents, and the use of cyclodextrins.[4]
Q5: Can I use pH adjustment to improve the solubility of this compound?
A: Yes, this is a promising strategy. The benzimidazole structure contains basic nitrogen atoms, meaning the compound is likely a weak base.[1] Weakly basic drugs typically exhibit higher solubility at a lower (more acidic) pH because the nitrogen atoms become protonated, leading to a charged, more water-soluble species.[12][13]
Recommendation: Test the solubility of your compound in a series of buffers with different pH values (e.g., pH 5.5, 6.5, and the standard 7.4). However, you must ensure that the altered pH is compatible with your in vitro assay and does not affect cell health or the biological process you are studying.
Q6: What are cyclodextrins and how can they help with solubility?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core. This forms a water-soluble "inclusion complex," effectively increasing the apparent solubility of the compound in aqueous solutions.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[16]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol helps determine the approximate solubility limit of your compound in the final assay buffer.
-
Prepare Compound Plate: In a 96-well polypropylene plate, perform a 2-fold serial dilution of your high-concentration DMSO stock solution across a row (e.g., from 10 mM down to ~5 µM).
-
Prepare Buffer Plate: In a separate 96-well clear-bottom plate, add 98 µL of your final aqueous assay buffer to each well.
-
Transfer and Mix: Transfer 2 µL from each well of the compound plate to the corresponding wells of the buffer plate. This maintains a constant final DMSO concentration of 2%. Mix immediately and thoroughly by pipetting or with a plate shaker.
-
Incubate: Cover the plate and let it equilibrate at room temperature for 1-2 hours.
-
Read Plate: Measure the turbidity by reading the absorbance at a wavelength like 620 nm or 750 nm on a plate reader. The concentration at which you first observe a significant increase in absorbance above the baseline indicates the point of precipitation and the approximate kinetic solubility.
Protocol 2: Using Co-solvents for Solubilization
This protocol details how to incorporate a co-solvent into your assay.
-
Select a Co-solvent: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol are common choices.[5][10] Ensure the chosen co-solvent is compatible with your specific assay.
-
Prepare Buffer with Co-solvent: Prepare your final assay buffer containing the desired final concentration of the co-solvent (typically start with 1-5% v/v). For example, to make 10 mL of buffer with 2% PEG 400, add 200 µL of PEG 400 to 9.8 mL of buffer.
-
Prepare Vehicle Control: Create a separate stock of the buffer with the co-solvent to use for your vehicle control wells.
-
Add Compound: Add your DMSO stock of this compound to the co-solvent-containing buffer as you normally would. The co-solvent helps to keep the compound in solution.
-
Important: The final concentration of the co-solvent and DMSO must be identical in all relevant wells (vehicle control and compound-treated) to ensure valid results.
Table 2: Comparison of Common Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment | Increases ionization of weakly basic/acidic compounds.[12] | Simple to implement; cost-effective. | Can alter cell physiology or protein activity; limited to ionizable compounds.[13] |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing solubility of hydrophobic compounds.[4] | Effective for many compounds; relatively simple to screen different co-solvents. | Can have biological effects on their own; may interfere with some assay readouts.[11] |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[14] | Biocompatible; highly effective at increasing solubility; can improve compound stability.[15][16] | Can be more expensive; may interact with cell membranes at high concentrations. |
References
- 1. benchchem.com [benchchem.com]
- 2. btsjournals.com [btsjournals.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Benzimidazole Precipitation in Aqueous Buffer
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of benzimidazole compounds in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my benzimidazole compound precipitating when I dilute my stock solution into an aqueous buffer?
A1: Benzimidazole and its derivatives often exhibit poor aqueous solubility.[1] Precipitation upon dilution of an organic stock solution (e.g., in DMSO) into an aqueous buffer is a common issue known as "solvent shift" or "solvent shock."[2][3] The compound, which is stable in the organic solvent, crashes out of solution when the solvent environment becomes predominantly aqueous and can no longer effectively solvate the drug molecules.[2]
Q2: What are the key factors that influence benzimidazole solubility in aqueous buffers?
A2: Several factors can significantly impact the solubility of benzimidazoles:
-
pH: Benzimidazoles are weak bases, and their solubility is highly pH-dependent.[2][4] In acidic conditions, the basic nitrogen atom in the benzimidazole ring system can be protonated, forming a more soluble salt.[2]
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature, for instance, when moving a solution from room temperature to 4°C, can lead to a decrease in solubility and subsequent precipitation.[2]
-
Co-solvents: The presence of water-miscible organic solvents can increase the solubility of benzimidazoles by reducing the overall polarity of the solvent system.[5][6]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, preventing their precipitation in aqueous solutions.[7]
-
Salt Form: The salt form of a benzimidazole can have significantly different solubility compared to the free base.[1][8]
Q3: How can I prepare a stable stock solution of my benzimidazole compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing concentrated stock solutions of benzimidazole compounds.[2] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted into the final aqueous buffer.[9] Gentle heating may aid in the initial dissolution of the compound in DMSO.[2]
Q4: What is the correct procedure for diluting a DMSO stock solution to avoid immediate precipitation?
A4: To minimize precipitation due to solvent shock, always add the DMSO stock solution to the aqueous buffer, not the other way around. This should be done dropwise while vigorously vortexing or stirring the buffer to ensure rapid and uniform mixing.[2] This technique helps to avoid localized high concentrations of the compound that can trigger precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
| Potential Cause | Troubleshooting Action |
| Solvent Shock | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[2] |
| Concentration Exceeds Solubility Limit | Decrease the final target concentration of the benzimidazole compound in the buffer.[2] |
| Incorrect pH of the Buffer | Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 2-4) to increase the solubility of the weakly basic benzimidazole.[2] |
Issue 2: Precipitation Occurs Over Time After Initial Dissolution
| Potential Cause | Troubleshooting Action |
| Supersaturated Solution | The initial clear solution may be supersaturated and thermodynamically unstable. Determine the maximum equilibrium solubility at the experimental temperature. |
| Temperature Fluctuation | Ensure that the final experimental temperature is considered during solubility testing, as a decrease in temperature can cause precipitation.[2] |
| pH Shift During Experiment | For cell-based assays, cellular metabolism can alter the pH of the medium over time. Ensure the buffer system has sufficient capacity to maintain the desired pH.[3] |
Advanced Solutions to Prevent Precipitation
If the basic troubleshooting steps are insufficient, consider the following formulation strategies:
-
Co-solvents: Incorporate water-miscible organic solvents such as ethanol or propylene glycol into your aqueous buffer to increase the solubility of the benzimidazole compound.[2][5]
-
Surfactants: The use of non-ionic surfactants like Pluronic® or Tween® series can help to form micelles that encapsulate the drug and prevent precipitation.[2][7]
-
Salt Formation: If you are working with a free base, consider using a commercially available salt form (e.g., hydrochloride salt) or synthesizing a salt to improve aqueous solubility.[8] For example, the hydrochloride salt of albendazole demonstrates significantly improved solubility.[8]
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with benzimidazole compounds, enhancing their apparent aqueous solubility and preventing precipitation.[1][10]
Quantitative Data Summary
The following table summarizes the solubility of selected benzimidazole derivatives under different conditions. This data is intended to provide a general guideline, and specific solubility should be experimentally determined for the compound and conditions of interest.
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| Benzimidazole | Water (cold) | Ambient | Very slightly soluble |
| Benzimidazole | Water (hot) | Boiling | Soluble |
| Benzimidazole | Alcohol | Ambient | Freely soluble |
| Albendazole | Acidic pH (e.g., 2) | Not Specified | Significantly higher solubility[2] |
| Parbendazole | DMSO | Not Specified | Up to 3 mg/mL[2] |
Experimental Protocols
Protocol 1: Determination of Maximum Equilibrium Solubility
Objective: To determine the maximum soluble concentration of a benzimidazole compound in a specific aqueous buffer at a defined temperature.
Materials:
-
Benzimidazole compound
-
Aqueous buffer of interest
-
Organic solvent for stock solution (e.g., DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid benzimidazole compound to a series of vials containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial to ensure saturation is reached.[11]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the samples for a sufficient duration (typically 24-72 hours) to allow the solution to reach equilibrium.[11]
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[11]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.[11]
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated HPLC method. Quantify the concentration of the dissolved benzimidazole compound.
-
Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or µM.[11]
Protocol 2: Preparation of a Benzimidazole Solution using a Co-solvent
Objective: To prepare a stable solution of a benzimidazole compound in an aqueous buffer using a co-solvent.
Materials:
-
Benzimidazole compound
-
DMSO
-
Water-miscible co-solvent (e.g., ethanol, propylene glycol)
-
Aqueous buffer
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve the benzimidazole compound in 100% DMSO to create a high-concentration stock solution.
-
Prepare the Co-solvent-Buffer Mixture: Prepare the final aqueous buffer containing the desired percentage of the co-solvent (e.g., 10% ethanol in phosphate buffer).
-
Dilution: While vigorously stirring the co-solvent-buffer mixture, add the DMSO stock solution dropwise to achieve the final desired concentration of the benzimidazole compound.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and over the intended duration of the experiment.
Visualizations
Caption: A workflow diagram for troubleshooting benzimidazole precipitation.
Caption: Key factors that influence the solubility of benzimidazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. scispace.com [scispace.com]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
optimizing reaction conditions for dichlorobenzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dichlorobenzimidazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5,6-dichlorobenzimidazole?
The most common precursor for the synthesis of the 5,6-dichlorobenzimidazole core is 4,5-dichloro-1,2-phenylenediamine (also known as 4,5-dichloro-o-phenylenediamine).[1][2][3] This diamine is typically condensed with a second reagent to form the imidazole ring.
Q2: What are the general methods for synthesizing the dichlorobenzimidazole ring?
The primary method involves the condensation of 4,5-dichloro-1,2-phenylenediamine with various reagents, such as:
-
Carboxylic acids or their derivatives: This is a classic approach to forming the benzimidazole ring.
-
Aldehydes: Condensation with an aldehyde, followed by an oxidative cyclization step.[1][4]
-
Tetraethyl orthocarbonate: This reagent can be used to introduce the C2 carbon of the imidazole ring.[5]
Q3: How can I improve the yield of my dichlorobenzimidazole synthesis?
Optimizing reaction conditions is key to improving yield. Factors to consider include:
-
Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. Both acid and base catalysts have been used. For example, cesium carbonate (Cs2CO3) has been employed in the reaction of 5,6-dichlorobenzimidazole with methyl bromoacetate.[1]
-
Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction temperature. Solvents such as toluene, acetonitrile, and ethanol have been reported in different synthesis steps.[5][6]
-
Temperature: Reaction temperatures often require heating, with specific ranges like 75-85°C and 85-95°C being mentioned for different steps.[5] Careful control of temperature is crucial to prevent side reactions.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Confirm the purity of the 4,5-dichloro-1,2-phenylenediamine starting material.- Increase reaction time and monitor progress by TLC.[6]- Optimize the reaction temperature; some reactions require heating to proceed efficiently.[5] |
| Poor reagent reactivity. | - If using an aldehyde, consider its electronic properties. Electron-rich or electron-poor aldehydes may require different catalysts or conditions.- For condensations with carboxylic acids, consider converting the acid to a more reactive derivative (e.g., an acid chloride). | |
| Inappropriate solvent. | - Perform a solvent screen to find the optimal medium for your specific reactants. Consider solvents like ethanol, methanol, or toluene.[5][6] | |
| Formation of Multiple Products/Impurities | Side reactions. | - If reacting with an aldehyde, undesired side products can form. The choice of catalyst can be critical in directing the reaction to the desired product.- Over-alkylation or di-substitution can occur. Control the stoichiometry of your reagents carefully. |
| Impure starting materials. | - Ensure the purity of your 4,5-dichloro-1,2-phenylenediamine and other reactants through appropriate analytical techniques (e.g., NMR, melting point). | |
| Difficult Product Purification | Product co-elutes with starting material or byproducts. | - Adjust the solvent system for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent to purify the final product. |
| Presence of colored impurities. | - Treat the crude product with activated charcoal to remove colored impurities.- Wash the crude solid with appropriate solvents to remove soluble impurities. For example, washing with toluene has been reported.[5] |
Experimental Protocols
Example Protocol: Synthesis of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole [5]
This protocol is an intermediate step in the synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one.
-
Reactants:
-
4,5-dichlorobenzene-1,2-diamine
-
Tetraethyl orthocarbonate (TEOC)
-
Acid catalyst
-
-
Procedure: a. Combine 4,5-dichlorobenzene-1,2-diamine and tetraethyl orthocarbonate in a suitable reaction vessel. b. Add the acid catalyst to the mixture. c. Stir the reaction mixture, potentially with heating, and monitor its progress via TLC. d. Upon completion, proceed with the workup and purification steps to isolate the 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole.
Data Summary
Table 1: Example Reaction Conditions for Dichlorobenzimidazole Derivative Synthesis
| Starting Material | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Product | Reference |
| 4,5-dichloro-o-phenylene diamine | 4-methoxybenzaldehyde bisulfite adduct | - | - | - | 5,6-dichlorobenzimidazole derivative | [1] |
| 5,6-dichlorobenzimidazole | Methyl bromoacetate | Cs2CO3 | - | - | Methyl 2-(5,6-dichloro-1H-benzo[d]imidazol-1-yl)acetate | [1] |
| 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one | Phosphorus oxychloride | - | - | 85-95 | 2,5,6-trichloro-1H-benzo[d]imidazole | [5] |
| 2,5,6-trichloro-1H-benzo[d]imidazole | Bis(trimethylsilyl)trifluoroacetamide | - | Acetonitrile | 75-85 | Silylated intermediate | [5] |
Visual Guides
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Dichloro-o-phenylenediamine 97 5348-42-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. tdcommons.org [tdcommons.org]
- 6. benchchem.com [benchchem.com]
how to avoid common pitfalls in urease activity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in urease activity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during urease activity assays, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Urease Activity Detected
-
Question: My assay shows very low or no urease activity, even with my positive control. What could be the problem?
-
Answer: This issue often points to a problem with the enzyme's viability or the assay conditions. Here are several potential causes and solutions:
-
Suboptimal pH: The pH of your buffer may be outside the optimal range for urease activity, which is typically between 7.0 and 8.0.[1] It is crucial to verify the pH of your buffer and perform a pH profile experiment to determine the optimal pH for your specific enzyme source and buffer system.[1]
-
Inactive Enzyme: The urease may have lost activity due to improper storage or handling. Enzymes are sensitive to temperature fluctuations and multiple freeze-thaw cycles can lead to degradation.[2] Ensure the enzyme is stored at the recommended temperature (typically 2-8°C or -20°C) and consider aliquoting the enzyme upon receipt to minimize freeze-thaw cycles.[1]
-
Incorrect Substrate Concentration: The urea concentration might be too low to be detected or so high that it causes substrate inhibition.[1] It is advisable to determine the Michaelis constant (Km) for your enzyme and use a urea concentration that is 5-10 times the Km for determining the maximum velocity (Vmax).[1]
-
Presence of Inhibitors: Your sample or reagents may contain urease inhibitors. Common inhibitors include heavy metal ions and some buffer components like phosphate, which can act as a competitive inhibitor, particularly at lower pH values.[1]
-
Issue 2: High Background Signal
-
Question: I am observing a high background signal in my "no enzyme" or "no substrate" controls. What is causing this?
-
Answer: A high background signal can obscure your results and is typically due to contamination or non-enzymatic reactions.
-
Ammonia Contamination: The primary source of high background is often ammonia contamination in your reagents (water, buffer) or samples.[1][3] Using high-purity, ammonia-free water and reagents is essential.[1] It is also recommended to run a "no substrate" control to measure the initial ammonia levels in your sample.[1]
-
Spontaneous Urea Hydrolysis: Urea can slowly hydrolyze on its own, especially at high temperatures or non-neutral pH.[1] A "no enzyme" control will help you quantify the rate of this non-enzymatic breakdown.[1]
-
Microbial Contamination: Bacterial or fungal contamination in your solutions can introduce exogenous urease, leading to a false-positive signal.[1] Ensure your solutions are sterile.
-
Issue 3: Poor Reproducibility
-
Question: My results are inconsistent between replicates and across different experiments. How can I improve the reproducibility of my assay?
-
Answer: Poor reproducibility can stem from several factors, from pipetting errors to environmental inconsistencies.
-
Inaccurate Pipetting: Errors in pipetting, especially with small volumes, are a major source of variability.[2] Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Inconsistent Temperature: Fluctuations in incubation temperature will affect the reaction rate.[1] Use a temperature-controlled incubator or water bath to maintain a stable temperature throughout the experiment.[1]
-
pH Drift: The hydrolysis of urea produces ammonia, which is alkaline and will increase the pH of the reaction mixture. If the buffer capacity is insufficient, this pH shift can alter the enzyme's activity.[1] Consider increasing the buffer concentration or using a buffer with a pKa closer to the optimal reaction pH.[1]
-
Edge Effects in 96-Well Plates: The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate the reactants and affect the results.[2] To mitigate this, you can avoid using the outermost wells or fill them with a buffer to maintain humidity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a urease kinetic assay?
The optimal pH for urease activity is generally in the range of 7.0 to 8.0.[1] However, this can vary depending on the source of the urease and the buffer system being used.[1] For example, a sodium phosphate buffer at pH 7.0 was found to be optimal for sesame urease.[1] It is always best to empirically determine the optimal pH for your specific experimental conditions.[1]
Q2: Which buffer should I choose for my urease assay?
The choice of buffer can significantly impact urease activity. While phosphate buffers are commonly used, they can act as competitive inhibitors, especially at lower pH values.[1] Other suitable buffers include Tris-HCl, HEPES, and acetate.[1] The selection should be based on the desired pH, the potential for ionic interference, and the specific characteristics of the urease being studied.[1]
Q3: My reaction pH increases over time. How can I fix this?
The enzymatic hydrolysis of urea produces ammonia, which is alkaline and will naturally increase the pH of the reaction mixture.[1] If your buffer's capacity is insufficient to handle this change, it can affect the enzyme's activity. To address this, you can either increase the buffer concentration or choose a buffer with a pKa closer to the optimal pH of the reaction to maximize its buffering capacity.[1]
Q4: What are some common inhibitors of urease that I should be aware of?
Urease can be inhibited by a variety of compounds. These include heavy metal ions like mercury and silver, as well as organic compounds such as acetohydroxamic acid and hydroquinone.[4] Some metal chelators like EDTA can also impact urease activity.[4] It's important to be aware of potential inhibitors in your samples and reagents.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for urease activity assays.
Table 1: Optimal Conditions for Urease Activity
| Parameter | Optimal Range | Source Organism/Notes |
| pH | 7.0 - 8.0 | General |
| 6.71 | Pig Feces | |
| Temperature | 35 °C | Pig Feces |
| ~60 °C | Jack Bean Urease (short incubation) |
Note: The optimal temperature for jack bean urease can be around 60°C, but prolonged incubation above 45°C can lead to denaturation.[1]
Table 2: IC50 Values for Common Urease Inhibitors
| Inhibitor | IC50 Value (µM) | Urease Source |
| Thiourea | 10 ± 0.52 | Bacillus pasteurii |
| Thiourea | 21.00 ± 0.01 | Jack Bean |
| 4-bromophenyl boronic acid | ~20 | Jack Bean |
Experimental Protocols
Protocol 1: Urease Activity Assay using the Berthelot Method
This method is based on the reaction of ammonia, produced from the hydrolysis of urea by urease, with a phenol-hypochlorite reagent to form a blue-colored indophenol product. The intensity of the color, measured spectrophotometrically at approximately 670 nm, is proportional to the urease activity.[3]
Reagent Preparation:
-
Assay Buffer: 10 mM sodium phosphate, pH 7.0.[3]
-
Urea Solution: Prepare a solution of urea in deionized water (e.g., 30 mM).[2]
-
Reagent A (Phenol-Nitroprusside): Dissolve 5 g of phenol and 25 mg of sodium nitroprusside in deionized water to a final volume of 500 mL.
-
Reagent B (Alkaline Hypochlorite): A solution of sodium hypochlorite in an alkaline solution.
-
Ammonium Chloride Standard Stock Solution: Prepare a stock solution of ammonium chloride (e.g., 100 mM).
Standard Curve Preparation:
-
Prepare a series of dilutions of the ammonium chloride standard stock solution in the assay buffer to create standards with known ammonia concentrations (e.g., 0, 50, 100, 200, 300, 400, 500 µM).
-
Transfer a fixed volume (e.g., 90 µL) of each standard into separate wells of a 96-well plate.[3]
Assay Procedure:
-
Add your sample (e.g., 90 µL of diluted enzyme solution) to the wells of a 96-well plate.[3] Include a blank control containing only the assay buffer.
-
Initiate the enzymatic reaction by adding a small volume of the urea solution (e.g., 10 µL) to each well.[3]
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a specific time (e.g., 10-30 minutes).[3]
-
Stop the reaction by adding Reagent A (e.g., 100 µL) to each well.[3]
-
Add Reagent B (e.g., 50 µL) to each well.[3]
-
Incubate the plate for a further 30 minutes in the dark to allow for color development.[3]
-
Measure the absorbance at 670 nm using a microplate reader.[3]
-
Calculate the urease activity based on the standard curve. One unit of urease is typically defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of ammonia per minute at a specific pH.[3]
Protocol 2: Urease Activity Assay using the Diacetyl Monoxime Method
This method relies on the direct reaction of urea with diacetyl monoxime in a hot acidic medium to produce a pink-colored complex. The intensity of the color, measured at approximately 530 nm, is proportional to the urea concentration.[5]
Reagent Preparation:
-
Trichloroacetic Acid (TCA) Solution (5%): 10g of TCA in 200ml of distilled water.[5]
-
Diacetyl Monoxime Solution: 2g of diacetyl monoxime in 500ml of distilled water.[5]
-
Acid Reagent: A mixture of concentrated sulfuric acid, orthophosphoric acid, cadmium sulfate, and thiosemicarbazide in distilled water.[5]
-
Color Reagent: A 1:1 mixture of the Acid Reagent and the Diacetyl Monoxime Solution.[5]
-
Urea Standard Stock Solution: Prepare a stock solution of urea of a known concentration (e.g., 125 mmol/l).[5]
Sample and Standard Preparation:
-
Protein Precipitation (for biological samples): To 50 µL of the sample (e.g., serum), add 1 mL of 5% TCA solution. Centrifuge at high speed to pellet the precipitated proteins. The supernatant is the protein-free filtrate.[5]
-
Standard Curve: Prepare a series of dilutions of the urea standard stock solution.
Assay Procedure:
-
Label three test tubes: Blank, Standard, and Test.
-
To the Blank tube, add 0.1 mL of distilled water. To the Standard tube, add 0.1 mL of the diluted urea standard. To the Test tube, add 0.1 mL of the protein-free filtrate.[5]
-
To all tubes, add 3 mL of the Color Reagent.[5]
-
Mix the contents and incubate in a boiling water bath for exactly 15 minutes.[5]
-
Cool the tubes in cold water for 5 minutes.[5]
-
Measure the absorbance at 530 nm.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laboratorytests.org [laboratorytests.org]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzimidazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of poorly soluble benzimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many benzimidazole compounds?
A1: The low oral bioavailability of many benzimidazole compounds primarily stems from two key factors:
-
Poor Aqueous Solubility: Many benzimidazoles are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, indicating high permeability but low solubility.[1] This poor solubility is a major rate-limiting step for their absorption in the gastrointestinal (GI) tract.[1]
-
Rapid First-Pass Metabolism: Benzimidazoles often undergo extensive first-pass metabolism in the liver, mainly mediated by cytochrome P450 (CYP450) enzymes.[1] This rapid conversion to metabolites significantly reduces the amount of the parent drug that reaches systemic circulation.[1]
Q2: What are the most common formulation strategies to improve the bioavailability of benzimidazoles?
A2: Several formulation strategies are employed to overcome the bioavailability challenges of benzimidazoles:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can lead to an amorphous state of the drug, thereby increasing its dissolution rate and bioavailability.[1][2][3][4]
-
Nanotechnology: Reducing the particle size to the nanometer range (nanonization or nanosuspensions) significantly increases the surface area, leading to enhanced dissolution and permeability.[1][5][6][7] Nanoemulsions are another effective approach for solubilizing lipophilic benzimidazoles.[1][8]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes, such as hydroxypropyl-β-cyclodextrin (HPβCD), can dramatically increase its aqueous solubility.[1][9][10][11][12][13]
-
Salt Formation: Converting the benzimidazole compound into a salt can be an effective method to improve its solubility and dissolution rate.[1][14][15][16][17][18]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized form.[7][19][20][21][22]
-
Prodrugs: Chemical modification of the benzimidazole molecule to create a more soluble or permeable prodrug that converts to the active parent drug in vivo can enhance absorption.[23][24][25][26][27]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or Poor Dissolution Results
-
Q: My in vitro dissolution results for a benzimidazole solid dispersion are highly variable between batches. What could be the cause?
-
A: Inconsistent dissolution can arise from several factors:
-
Variability in the solid-state properties of the API (polymorphism): Ensure consistent crystalline or amorphous form of the benzimidazole in each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[1]
-
Inconsistent manufacturing process: Tightly control critical process parameters such as mixing times, temperatures, and evaporation rates during the preparation of the solid dispersion.[1]
-
Inadequate de-gassing of the dissolution medium: Dissolved gases in the medium can form bubbles on the surface of the dosage form, reducing the effective surface area for dissolution. Ensure proper de-gassing of the medium before starting the experiment.
-
-
-
Q: The dissolution rate of my benzimidazole nanoformulation is not significantly better than the micronized drug. Why might this be?
-
A: This could be due to:
-
Particle Agglomeration: Nanoparticles have a high surface energy and tend to agglomerate. Ensure you are using an appropriate stabilizer or surfactant in your formulation to prevent this.
-
Inadequate Energy Input During Nanosization: The method used for particle size reduction (e.g., wet milling, homogenization) may not be providing sufficient energy to achieve the desired particle size. Optimize the process parameters such as milling time or pressure.[28]
-
-
Issue 2: Low In Vivo Bioavailability Despite Good In Vitro Dissolution
-
Q: My benzimidazole formulation shows excellent dissolution in vitro, but the in vivo bioavailability in my animal model is still low. What are the potential reasons?
-
A: This discrepancy can be attributed to:
-
Rapid First-Pass Metabolism: As mentioned, benzimidazoles are prone to extensive first-pass metabolism.[1] Your formulation may be dissolving well, but the drug is being rapidly metabolized in the liver before it can reach systemic circulation. Consider co-administration with a known inhibitor of the relevant CYP450 enzymes in preclinical models to assess the impact on bioavailability.[1]
-
GI Tract Instability: The benzimidazole compound may be degrading in the acidic environment of the stomach or the enzymatic environment of the intestine. Assess the stability of your compound at different pH values mimicking the GI tract.[1]
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the lumen, limiting its absorption.
-
-
Issue 3: Formulation Stability Problems
-
Q: My amorphous solid dispersion of a benzimidazole is recrystallizing over time. How can I prevent this?
-
A: Recrystallization is a common issue with amorphous solid dispersions. To improve stability:
-
Polymer Selection: Use polymers with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with the drug.[2]
-
Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization.
-
Storage Conditions: Store the formulation in a low humidity and controlled temperature environment.
-
-
Data Presentation
Table 1: Enhancement of Albendazole (ABZ) Solubility with Different Formulation Strategies
| Formulation Strategy | Components | Solubility Increase (fold) | Reference |
| Salt Formation | ABZ-HCl | ~1160-1425 (in pH 6.5-7.4 buffer) | [14][15] |
| Salt Formation | ABZ-FMA | ~480-575 (in pH 6.5-7.4 buffer) | [14][15] |
| Salt Formation | ABZ-DTA | ~500-600 (in pH 6.5-7.4 buffer) | [14][15] |
| Cyclodextrin Complexation | ABZ/HPβCD | 2 to 10,000 | [12] |
| Cyclodextrin Complexation | ABZ/HPβCD + PVP | 1412 | [9] |
| Cyclodextrin Complexation | ABZ/βCD | 53.4 | [12] |
| Cyclodextrin Complexation | ABZ/Me-β-CD + SDS | ~150,000 | [12] |
Table 2: In Vivo Pharmacokinetic Improvement of Benzimidazole Formulations
| Benzimidazole | Formulation | Animal Model | Key Finding | Reference |
| Benznidazole (BZL) | Cyclodextrin Complexes | Rats | Up to 3.7-fold increase in AUC and 2.5-fold increase in Cmax | [13] |
| Albendazole (ABZ) | Salt (ABZ-HCl) | N/A | Substantial increase in AUC(0–24) and Cmax compared to ABZ | [15][16] |
| Albendazole (ABZ) | Me-β-CD Inclusion Complex | N/A | AUC0–48 increased from 50.72 to 119.95 h⁎μg/mL | [12] |
| Fenbendazole | Prodrug | Swine | Better absorption from the prodrug than the parent compound | [23] |
Experimental Protocols
1. Preparation of a Benzimidazole Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of a poorly soluble benzimidazole with a hydrophilic polymer to enhance its dissolution rate.
-
Materials:
-
Benzimidazole compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
Suitable organic solvent (e.g., methanol, ethanol, dichloromethane)
-
-
Procedure:
-
Weigh the desired amounts of the benzimidazole compound and the polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.[29]
-
Ensure complete dissolution of both components, using sonication if necessary.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a dry, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further characterization.
-
2. In Vitro Dissolution Testing
-
Objective: To assess the in vitro release profile of a benzimidazole formulation.[1]
-
Apparatus: USP Apparatus 2 (Paddle Method)[1]
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Acetate Buffer, pH 4.5
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Note: For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the media may be necessary.
-
-
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the vessel.[1]
-
Equilibrate the medium to 37 ± 0.5 °C.[1]
-
Set the paddle speed, typically between 50-75 rpm.[1]
-
Place one dosage form (e.g., capsule, tablet, or an equivalent amount of powder) into each vessel.[1]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).[1]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.[1]
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).[1]
-
Analyze the concentration of the dissolved drug in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
3. HPLC Analysis of Benzimidazole in Plasma Samples
-
Objective: To determine the concentration of a benzimidazole compound in plasma samples from pharmacokinetic studies.[1]
-
Instrumentation: A standard HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH). The exact ratio will depend on the specific benzimidazole.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific benzimidazole.
-
-
Sample Preparation (Protein Precipitation):
-
To a 0.5 mL plasma sample, add an internal standard.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[1]
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase.[1]
-
Inject the reconstituted sample into the HPLC system.[1]
-
Visualizations
Caption: Experimental workflow for enhancing and assessing benzimidazole bioavailability.
Caption: Simplified pathway of benzimidazole absorption and metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of benznidazole:cyclodextrin complexes on the drug bioavailability upon oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin | 1447 Citations [scispace.com]
- 19. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pharmtech.com [pharmtech.com]
- 22. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 23. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | Semantic Scholar [semanticscholar.org]
- 28. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. japsonline.com [japsonline.com]
Technical Support Center: Managing DMSO Toxicity in Cell Culture with Benzimidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing Dimethyl Sulfoxide (DMSO) toxicity when working with benzimidazole compounds in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is DMSO, and why is it used with benzimidazoles in cell culture?
A1: DMSO ((CH₃)₂SO) is a polar aprotic solvent widely used in cell culture experiments to dissolve substances with poor water solubility, such as many benzimidazole-based compounds.[1][2][3] Its ability to dissolve a wide range of molecules makes it an essential tool for preparing stock solutions of these compounds for in vitro assays.[4][5][6]
Q2: What are the typical final concentrations of DMSO that are considered safe for most cell lines?
A2: The sensitivity to DMSO varies significantly among different cell lines.[7] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[5] For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is often recommended to minimize off-target effects.[8] It is crucial to determine the specific tolerance of your cell line with a DMSO dose-response curve.
Q3: Can DMSO itself affect cellular processes and interfere with my experimental results?
A3: Yes, DMSO is not biologically inert. Even at low concentrations, it can influence cell proliferation, differentiation, and gene expression. At concentrations above 1%, DMSO can induce apoptosis and affect various signaling pathways.[2][9] Therefore, it is critical to include a vehicle control (culture medium with the same final concentration of DMSO as the experimental wells) in all experiments to differentiate the effects of the benzimidazole compound from the effects of the solvent.
Q4: My benzimidazole compound precipitates when I add it to the cell culture medium from a DMSO stock. What can I do?
A4: This is a common issue known as "solvent shock," where the rapid dilution of the DMSO stock in the aqueous medium causes the compound to crash out of solution.[10][11] To mitigate this, try the following:
-
Pre-dilution: Instead of adding the DMSO stock directly to the cells, first dilute it in a small volume of pre-warmed culture medium. Then, add this intermediate dilution to the final culture volume.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration may help keep the compound in solution. Always determine the maximum tolerable DMSO concentration for your specific cell line first.
-
Alternative Solvents: For particularly problematic compounds, exploring alternative, less toxic solvents may be necessary. However, the compatibility of these solvents with your specific benzimidazole and cell line must be validated.[12]
Troubleshooting Guides
Issue 1: High background cytotoxicity or unexpected effects in the vehicle control.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line, leading to solvent-induced toxicity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high vehicle control cytotoxicity.
Issue 2: Benzimidazole compound precipitates out of solution in the culture medium.
-
Possible Cause: The benzimidazole has low aqueous solubility, and the dilution from the DMSO stock into the aqueous medium is causing it to precipitate.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for benzimidazole precipitation.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Ideal for long-term exposure and sensitive cell lines.[8] | Recommended for primary cells and stem cells. |
| 0.1% - 0.5% | Generally well-tolerated by many robust cancer cell lines for up to 72 hours.[5] | A common starting point for many in vitro assays. |
| 0.5% - 1.0% | May induce cytotoxicity and off-target effects in some cell lines. | Requires careful validation with a DMSO dose-response curve. |
| > 1.0% | Generally considered toxic to most cell lines.[2] | Avoid for most applications unless absolutely necessary and validated. |
Table 2: IC₅₀ Values of Selected Benzimidazole Derivatives in Different Cancer Cell Lines
| Benzimidazole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| se-182 | A549 (Lung) | 15.80 | [5] |
| se-182 | HepG2 (Liver) | 15.58 | [5] |
| Compound 3 | MCF-7 (Breast) | 22.41 | [13] |
| Compound 3 | HepG2 (Liver) | 25.14 | [13] |
| Compound 22 (sulfonamide) | A549 (Lung) | 0.15 | [6] |
| Compound 22 (sulfonamide) | HeLa (Cervical) | 0.21 | [6] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of your experiment. Allow cells to adhere overnight.
-
DMSO Dilution Series: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is from 2% down to 0.0156%. Remember to create a "no DMSO" control.
-
Cell Treatment: Replace the existing medium with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for the same duration as your planned benzimidazole experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as MTT or resazurin reduction.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest DMSO concentration that results in minimal (e.g., <10%) loss of cell viability is your maximum tolerated concentration.
Protocol 2: MTT Cell Viability Assay for Benzimidazole Compounds
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1 and allow them to adhere overnight.
-
Compound Preparation: Prepare a high-concentration stock solution of your benzimidazole compound in 100% DMSO. From this stock, create a series of dilutions in complete culture medium, ensuring the final DMSO concentration does not exceed the predetermined maximum tolerated level. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the medium from the cells and add the benzimidazole dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of your benzimidazole compound.[4]
Mandatory Visualization
Signaling Pathways Affected by Benzimidazoles
Many benzimidazole derivatives exert their anticancer effects by modulating key signaling pathways. Below are simplified diagrams of some of these pathways.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by certain benzimidazoles.[14]
Caption: Benzimidazoles can induce apoptosis by modulating Bax and Bcl-2 expression.[13][15]
Caption: Mechanism of action for benzimidazoles as microtubule destabilizing agents.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 14. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole for X-ray Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole suitable for X-ray diffraction analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause: The solvent may not be appropriate for this compound at room temperature.
-
Solution:
-
Gently heat the solution to increase solubility.
-
Try a different solvent. Based on available data, this compound is soluble in methanol.[1] Other polar solvents or solvent mixtures could also be effective.
-
Increase the volume of the solvent.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: This occurs when the compound separates from the solution as a liquid instead of a solid.[2] It can happen if the solution is too concentrated, cooled too quickly, or if the melting point of the compound is lower than the solution's temperature.[2] The melting point of this compound is approximately 110°C.[1]
-
Solution:
-
Reheat the solution until the oil dissolves, add more solvent to decrease the concentration, and allow it to cool more slowly.[2]
-
Consider using a different solvent or a solvent mixture.
-
Try a lower crystallization temperature from the beginning.
-
Issue 3: No crystals are forming, even after cooling.
-
Possible Cause: The solution may not be sufficiently supersaturated.
-
Solution:
-
Induce nucleation by scratching the inside of the glass vessel with a glass rod.
-
Add a seed crystal of this compound if available.
-
Allow the solvent to evaporate slowly to increase the concentration of the compound.[2]
-
Cool the solution to a lower temperature, for example, in an ice bath or refrigerator.[2]
-
Issue 4: The resulting crystals are too small, needle-like, or form aggregates.
-
Possible Cause: Rapid crystal growth often leads to poor quality crystals. This can be caused by a high level of supersaturation, rapid cooling, or the presence of impurities.
-
Solution:
-
Slow down the crystallization process. Use a larger volume of solvent, cool the solution more slowly, or for evaporative methods, reduce the surface area exposed to air.
-
Ensure the starting material is of high purity. Recrystallization or chromatography may be necessary for purification.
-
Filter the solution before setting it up for crystallization to remove any particulate matter that could act as excessive nucleation sites.
-
Issue 5: The crystal yield is very low.
-
Possible Cause: Too much solvent may have been used, or the crystallization process was not allowed to complete.
-
Solution:
-
If possible, concentrate the remaining solution (mother liquor) by slow evaporation to obtain more crystals.
-
Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
Q2: What are the key physical properties of this compound?
A2: The known physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂N₂ | [3] |
| Molecular Weight | 229.11 g/mol | |
| Melting Point | 110 °C | [1][3] |
| Boiling Point | 195 °C (at 4 mmHg) | [1] |
| Appearance | White to light yellow/orange powder/crystal | |
| Solubility | Soluble in Methanol | [1] |
Q3: Which crystallization method is recommended for this compound?
A3: Several methods can be effective for small organic molecules. The choice depends on the solubility characteristics of the compound.
-
Slow Evaporation: Suitable if a solvent is found in which the compound is moderately soluble at room temperature.
-
Slow Cooling: Ideal if a solvent is identified where the compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.
-
Vapor Diffusion: A powerful technique, especially when only small amounts of the compound are available. This method involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (in which the compound is insoluble) to slowly diffuse into the solution.
Q4: How can I improve the purity of my this compound before crystallization?
A4: If the initial purity is a concern, consider purification by recrystallization from a suitable solvent like methanol or ethanol, or by flash column chromatography using a solvent system such as ethyl acetate and hexane.[3]
Experimental Protocols & Workflows
Below are detailed protocols for common crystallization techniques.
Solvent Screening Protocol
-
Place a small amount (5-10 mg) of this compound into several small test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature.
-
If the compound does not dissolve, gently heat the test tube and observe any changes in solubility.
-
An ideal single solvent will dissolve the compound when hot but show low solubility at room temperature.
-
If no single solvent is ideal, a mixed solvent system can be explored by dissolving the compound in a "good" solvent and adding a "poor" solvent dropwise until turbidity is observed.
Slow Evaporation Crystallization Protocol
-
Dissolve the compound in a suitable solvent to create a nearly saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.
Vapor Diffusion Crystallization Protocol
-
Dissolve the compound in a minimal amount of a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.
Troubleshooting Decision Tree
References
Technical Support Center: Solubility Enhancement of Benzimidazole Derivatives through pH Adjustment
This technical support center is designed for researchers, scientists, and drug development professionals. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the solubility of benzimidazole derivatives, with a specific focus on pH adjustment techniques.
Frequently Asked Questions (FAQs)
Q1: Why do many benzimidazole derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many benzimidazole derivatives is primarily due to their molecular structure, which often includes a rigid, hydrophobic bicyclic ring system. As weak bases, their solubility is highly dependent on the pH of the solution. In neutral or alkaline environments, they exist predominantly in their less soluble, non-ionized form.
Q2: How does adjusting the pH improve the solubility of benzimidazole compounds?
A2: Benzimidazole derivatives are typically weakly basic compounds. In acidic solutions, the nitrogen atoms in the imidazole ring can become protonated, forming a more soluble salt form of the compound.[1] Therefore, lowering the pH of the solvent can significantly increase the solubility of these derivatives.
Q3: What is the general rule for selecting an appropriate pH to dissolve a benzimidazole derivative?
A3: A common guideline is to adjust the pH of the solution to be at least two pH units below the pKa of the benzimidazole derivative. This ensures that the compound is predominantly in its more soluble, ionized (protonated) form.
Q4: I've adjusted the pH, but my compound still precipitates. What could be the issue?
A4: Several factors could be at play. The intrinsic solubility of your specific derivative might be extremely low, even in its ionized form. Another common issue is a "solvent shift" when diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, causing the compound to crash out. Additionally, the buffer composition itself, particularly the presence of common ions, can sometimes suppress solubility.
Q5: Can pH adjustment be combined with other methods to further enhance solubility?
A5: Absolutely. Combining pH adjustment with other techniques is a common and effective strategy. These methods include the use of co-solvents (e.g., ethanol, PEG 300/400), complexation with cyclodextrins, or forming a salt of the benzimidazole derivative.[2] For instance, the solubility of thiazolobenzimidazole was significantly enhanced by a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin.[2]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution of a DMSO stock into an aqueous buffer.
| Question | Possible Cause | Action |
| Is the pH of your aqueous buffer optimized? | The buffer pH is too high (neutral or alkaline), leading to the conversion of the soluble salt form to the insoluble free base. | Prepare a series of buffers with decreasing pH values (e.g., 6.0, 5.0, 4.0, 3.0) and test the dilution. A final pH below 4 is often a good starting point. |
| Are you adding the DMSO stock to the buffer correctly? | Adding the buffer to the DMSO stock can create localized high concentrations of the compound, leading to precipitation. | Always add the DMSO stock to the aqueous buffer, not the other way around. Add the stock solution dropwise while vigorously vortexing or stirring the buffer to ensure rapid mixing. |
| Is the final concentration of the compound too high? | The concentration of the benzimidazole derivative in the final solution may exceed its solubility limit at that specific pH and temperature. | Try preparing a more dilute final solution. It's crucial to first determine the kinetic solubility of your compound in your specific assay buffer. |
Issue 2: The solution is initially clear but forms a precipitate over time.
| Question | Possible Cause | Action |
| Is your solution supersaturated? | The initial clear solution might be a supersaturated state that is not stable over time, leading to eventual precipitation. | Determine the equilibrium solubility of your compound at the desired pH and temperature to ensure your working concentration is below this limit. |
| Is the temperature of your solution changing? | Solubility is often temperature-dependent. Moving the solution from a warmer preparation temperature to a cooler experimental temperature can decrease solubility. | Perform your solubility tests and experiments at the same, constant temperature. |
| Is the compound degrading? | The benzimidazole derivative might be unstable in the chosen buffer and pH over the duration of the experiment, with the degradation products being less soluble. | Assess the stability of your compound at different pH values over time using a stability-indicating method like HPLC. |
Quantitative Data
The solubility of benzimidazole derivatives is highly dependent on the pH of the medium. Acidic conditions generally favor higher solubility.
Table 1: pH-Dependent Solubility of Selected Benzimidazole Derivatives
| Benzimidazole Derivative | pH | Solubility (µg/mL) | Reference |
| Albendazole | 2.0 | 23.5 | [3] |
| 4.0 - 10.0 | Low and variable | [3] | |
| 8.0 | Minimum solubility | [3] | |
| Thiazolobenzimidazole | 2.0 | 400 | [2] |
| 7.0 | 11 | [2] | |
| Thiabendazole | 1.2 | >80% dissolution in 10 min | [4] |
| 4.5 | Slower dissolution | [4] | |
| 6.8 | Limited dissolution | [4] |
Table 2: Enhancement of Albendazole Solubility via Salt Formation at Different pH Values
| Compound | pH 2.0 | pH 6.5 | pH 7.4 |
| Albendazole (ABZ) | ~0.01 µg/mL | ~0.005 µg/mL | ~0.004 µg/mL |
| ABZ-Fumarate | ~3.3 µg/mL (330-fold increase) | ~2.4 µg/mL (480-fold increase) | ~2.3 µg/mL (575-fold increase) |
| ABZ-D-Tartrate | ~5.85 µg/mL (585-fold increase) | ~2.5 µg/mL (500-fold increase) | ~2.4 µg/mL (600-fold increase) |
| ABZ-Hydrochloride | ~21 µg/mL (2100-fold increase) | ~5.8 µg/mL (1160-fold increase) | ~5.7 µg/mL (1425-fold increase) |
| Data derived from a study on synthetic salts of Albendazole.[5][6] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the equilibrium solubility of a benzimidazole derivative at various pH values.
Materials:
-
Benzimidazole derivative powder
-
Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator set at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range. For example, use 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4.
-
Sample Preparation: Add an excess amount of the benzimidazole derivative to vials containing a known volume of each buffer solution. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Analysis: Quantify the concentration of the dissolved benzimidazole derivative in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Data Reporting: Plot the solubility (e.g., in µg/mL or mM) as a function of pH to generate the pH-solubility profile.
Protocol 2: Preparation of a Benzimidazole Derivative Solution for In Vitro Assays
Objective: To prepare a clear, stable solution of a benzimidazole derivative in an aqueous buffer for biological experiments.
Materials:
-
Benzimidazole derivative powder
-
Anhydrous DMSO
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the benzimidazole derivative (e.g., 10-50 mM) in anhydrous DMSO. Ensure the compound is completely dissolved; gentle warming or sonication may be required.
-
Buffer pH Adjustment (if necessary): Based on the pKa of your compound and its pH-solubility profile, adjust the pH of your aqueous experimental buffer to an acidic range where the compound is known to be soluble.
-
Dilution: Pre-warm the aqueous buffer to the experimental temperature. While vigorously vortexing the buffer, add the DMSO stock solution dropwise to achieve the desired final concentration. The final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid solvent effects in the assay.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness.
-
Final pH Check: Measure the pH of the final working solution to confirm it is within the desired range, as the addition of the DMSO stock can slightly alter the pH.
Visualizations
Signaling Pathways
Caption: Inhibition of key signaling pathways by benzimidazole derivatives.
Experimental and Logical Workflows
Caption: Troubleshooting workflow for benzimidazole precipitation issues.
References
- 1. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. who.int [who.int]
common issues with benzimidazole stability in solution
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with benzimidazole stability in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound is degrading in solution. What are the primary factors affecting its stability?
A1: The stability of benzimidazole derivatives in solution is primarily influenced by several factors:
-
pH: Benzimidazoles can be susceptible to both acid- and base-catalyzed hydrolysis. The imidazole ring and any hydrolyzable functional groups (e.g., carbamates) are common sites of degradation.[1] Some derivatives exhibit maximum stability in slightly acidic conditions (e.g., pH 4), while others may degrade significantly in either strong acidic or alkaline environments.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2] Therefore, it is crucial to control the temperature during experiments and storage.
-
Light: Many benzimidazoles are photosensitive and can undergo photodegradation upon exposure to UV or visible light.[3][4] This can lead to the formation of degradation products and a loss of potency.
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[5]
Q2: I'm observing unexpected peaks in my HPLC analysis after preparing my benzimidazole solution. What could be the cause?
A2: Unexpected peaks in your HPLC chromatogram often indicate the presence of degradation products. This can be due to the instability of your benzimidazole compound under your current experimental conditions. Common causes include:
-
Hydrolysis: If your solution is at a low or high pH, acid or base hydrolysis may be occurring.[1]
-
Oxidation: Exposure to air (oxygen) or the presence of oxidizing agents can lead to oxidative degradation products.[5]
-
Photodegradation: If the solution was exposed to light during preparation or storage, photosensitive compounds may have degraded.[3][4]
To troubleshoot, it is recommended to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Q3: How should I prepare and store my benzimidazole stock solutions to ensure their stability?
A3: Proper preparation and storage are critical for maintaining the stability of benzimidazole solutions. Here are some general recommendations:
-
Solvent Selection: Use high-purity solvents (e.g., HPLC grade) and consider the solubility and stability of your specific benzimidazole derivative in different solvents.
-
pH Control: If your compound is pH-sensitive, use buffers to maintain the pH of the solution within a stable range.
-
Inert Atmosphere: To prevent oxidation, degas your solvents and consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][4]
-
Temperature Control: Store stock solutions at low temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C or -80 °C), to slow down degradation rates.[3] A study on various benzimidazoles found that working solutions are best stored at -80 °C or -20 °C.[3]
-
Fresh Preparation: It is always best practice to prepare solutions fresh whenever possible. If solutions are to be stored, their stability should be verified over the intended storage period. For some benzimidazoles, it is recommended to prepare fresh working solutions monthly.[3]
Troubleshooting Guides
Issue 1: Rapid Degradation of Benzimidazole in Acidic or Basic Solutions
Symptoms:
-
A rapid decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
The appearance of one or more new peaks corresponding to degradation products.
Possible Causes:
-
Acid-Catalyzed Hydrolysis: Cleavage of acid-labile functional groups.
-
Base-Catalyzed Hydrolysis: Degradation of base-labile moieties, such as esters or amides.[1]
Troubleshooting Steps:
-
pH Adjustment: Determine the optimal pH for stability by conducting a pH profile study. Prepare solutions in a range of buffers and monitor the stability over time.
-
Temperature Reduction: Perform experiments at the lowest feasible temperature to minimize the rate of degradation.
-
Use of Co-solvents: In some cases, the addition of organic co-solvents can enhance stability.
-
Protect from Light and Oxygen: Rule out photodegradation and oxidation as contributing factors by working under light-protected and inert conditions.
Issue 2: Compound Instability During Photostability Studies
Symptoms:
-
Significant degradation of the compound when exposed to light as per ICH Q1B guidelines.
-
Discoloration of the solution upon light exposure.
Possible Causes:
-
The benzimidazole derivative possesses a chromophore that absorbs in the UV-visible region, leading to photochemical reactions.
Troubleshooting Steps:
-
Confirm Photosensitivity: Conduct a forced photodegradation study by exposing the solution to a controlled light source (e.g., xenon arc lamp or UV lamp) and monitoring for degradation.
-
Use of Protective Packaging: Store and handle the compound in amber glass containers or use light-blocking packaging.
-
Formulation with UV Absorbers: For drug product development, consider the inclusion of excipients that act as UV absorbers.
-
Minimize Exposure Time: During experimental procedures, minimize the time the solution is exposed to light.
Quantitative Data Summary
The stability of benzimidazole compounds is highly dependent on the specific derivative and the experimental conditions. The following tables provide a summary of quantitative data from forced degradation studies on representative benzimidazoles.
Table 1: Forced Degradation of Albendazole [6]
| Stress Condition | Time (hrs) | Degradation (%) |
| Acidic (0.1 M HCl) | 6 | 6.13 |
| Alkaline (0.1 M NaOH) | 6 | >10 (heterogeneous) |
| Oxidative (3% H₂O₂) | 6 | Significant |
| Photolytic | 6 | Significant |
Table 2: Long-Term Stability of Benzimidazole Working Solutions [3]
| Storage Condition | Duration | Stability Outcome |
| 4 °C | 6 months | Some analytes stable |
| -20 °C | 6 months | Most analytes stable |
| -80 °C | 6 months | Most analytes stable |
| 20 °C (Light) | 6 months | Significant degradation |
| 20 °C (Dark) | 6 months | Some degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Benzimidazole Compound
Objective: To evaluate the intrinsic stability of a benzimidazole compound under various stress conditions as recommended by ICH guidelines.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7] A dark control should be run in parallel.
-
-
Sample Analysis: At each time point, withdraw a sample from the stressed solutions. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the decrease in the peak area of the parent compound to determine the extent of degradation. Monitor for the formation and growth of degradation product peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent benzimidazole compound from its degradation products.
Methodology:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8 column.
-
Mobile Phase Selection:
-
Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Evaluate different pH values for the aqueous phase to achieve optimal separation.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products from the main peak.
-
Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. Select a wavelength that provides a good response for both the parent compound and the degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing samples from the forced degradation study.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Benzimidazole Inhibitors in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of benzimidazole inhibitors in biochemical and cellular assays.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common off-target effects of benzimidazole inhibitors?
-
How can I identify if my benzimidazole inhibitor is causing off-target effects in my assay?
-
My benzimidazole compound is autofluorescent. How can I mitigate its interference in fluorescence-based assays?
-
I suspect my benzimidazole inhibitor is aggregating in my assay. How can I confirm and prevent this?
-
What are Pan-Assay Interference Compounds (PAINS), and could my benzimidazole inhibitor be one?
-
-
Troubleshooting Guides
-
Troubleshooting High Background Signal in Kinase Assays
-
Troubleshooting Inconsistent Results in Cell Viability Assays
-
-
Data Presentation: Off-Target Profile of Benzimidazole Kinase Inhibitors
-
Experimental Protocols
-
Protocol for Assessing Compound Autofluorescence
-
Biochemical Kinase Inhibition Assay Protocol
-
MTT Cell Viability Assay Protocol
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
-
Signaling Pathways and Experimental Workflows
-
EGFR Signaling Pathway
-
VEGFR-2 Signaling Pathway
-
Experimental Workflow for Kinase Inhibition Assay
-
General Workflow for a CETSA Experiment
-
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of benzimidazole inhibitors?
A1: Benzimidazole-based compounds are known to interact with a variety of biological targets due to their structural similarity to endogenous purines.[1] Common off-target effects can include:
-
Inhibition of multiple kinases: Many benzimidazole derivatives are ATP-competitive and can bind to the highly conserved ATP-binding pocket of numerous kinases beyond the intended target.[1][2]
-
Interaction with non-kinase proteins: The benzimidazole scaffold can interact with other proteins, such as polymerases and tubulin.
-
Assay interference: The physicochemical properties of benzimidazole compounds can directly interfere with assay readouts. This includes autofluorescence, light scattering due to aggregation, and redox activity.[3][4]
Q2: How can I identify if my benzimidazole inhibitor is causing off-target effects in my assay?
A2: Identifying off-target effects is crucial for validating your experimental results. Here are several strategies:
-
Selectivity Profiling: Screen your inhibitor against a broad panel of related targets (e.g., a kinase selectivity panel) to identify unintended interactions.[5]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings using a different inhibitor with a distinct chemical scaffold that targets the same primary protein.
-
Orthogonal Assays: Employ assays with different detection methods (e.g., fluorescence vs. luminescence vs. radiometric) to rule out assay-specific artifacts.[6]
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to its intended target within a cellular context.
Q3: My benzimidazole compound is autofluorescent. How can I mitigate its interference in fluorescence-based assays?
A3: Autofluorescence is a common issue with aromatic heterocyclic compounds like benzimidazoles and can lead to false-positive results in fluorescence-based assays.[7][8] Here’s how you can address this:
-
Quantify Autofluorescence: First, determine the intrinsic fluorescence of your compound by measuring its fluorescence in the assay buffer without any other assay components.[7]
-
Background Subtraction: For each compound concentration, run a parallel control well containing only the compound in assay buffer and subtract this background fluorescence from your experimental wells.[7]
-
Switch to Red-Shifted Fluorophores: Autofluorescence is often more pronounced in the blue-green region of the spectrum. If possible, use fluorophores that excite and emit at longer wavelengths (red or far-red, >600 nm) to minimize spectral overlap.[9]
-
Spectral Unmixing: For imaging applications, if your microscope has spectral detection capabilities, you can computationally separate the emission spectrum of your compound from that of your assay fluorophore.[7]
-
Use a Different Assay Format: If autofluorescence is intractable, consider switching to a non-fluorescence-based assay, such as a luminescence or radiometric assay.
Q4: I suspect my benzimidazole inhibitor is aggregating in my assay. How can I confirm and prevent this?
A4: Compound aggregation can lead to non-specific inhibition and is a frequent cause of false positives in high-throughput screening.[10] Benzimidazole-based compounds have been reported to exhibit self-aggregation.[11][12]
-
Confirmation:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. If the inhibitory activity of your compound is significantly reduced, aggregation is likely the cause.
-
Dynamic Light Scattering (DLS): This technique can directly measure the formation of aggregates in solution.
-
-
Prevention:
-
Include Detergents: Routinely include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) in your assay buffer.
-
Lower Compound Concentration: Test your compound at lower concentrations, as aggregation is a concentration-dependent phenomenon.[10]
-
Add "Decoy" Proteins: Including a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1 mg/mL can sometimes mitigate the effects of aggregation by saturating the aggregates.[10]
-
Q5: What are Pan-Assay Interference Compounds (PAINS), and could my benzimidazole inhibitor be one?
A5: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms rather than by specifically binding to the intended target.[3][13] These compounds often contain reactive chemical motifs that can interfere with assay readouts through various mechanisms like redox cycling, covalent modification of proteins, or assay signal interference.[13] Some benzimidazole scaffolds have been associated with PAINS behavior. If your compound shows activity across a wide range of assays targeting different proteins, it is crucial to perform counter-screens and orthogonal assays to rule out PAINS behavior.[3][13]
Troubleshooting Guides
Troubleshooting High Background Signal in Kinase Assays
| Potential Cause | Recommended Action |
| Compound Autofluorescence | Perform a compound-only control to measure intrinsic fluorescence and subtract this from the experimental wells. Consider using a red-shifted fluorophore or a non-fluorescence-based assay format.[7][9] |
| Compound Light Scattering | If the compound precipitates, it can scatter light and increase the signal. Check for compound precipitation under a microscope. Improve compound solubility or filter the assay plate before reading. |
| Reagent-Related Background | Run controls for each reagent individually to identify the source of the high background. Ensure all reagents are properly prepared and stored. |
| High ATP Concentration | In ATP-depletion assays, high ATP concentrations can lead to a high background. Optimize the ATP concentration to be near the Km of the kinase. |
| Contamination | Bacterial or fungal contamination can interfere with some assay readouts. Ensure sterile technique and visually inspect plates for contamination. |
Troubleshooting Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Potential Cause | Recommended Action |
| Pipetting Errors | Ensure pipettes are calibrated. Use fresh tips for each replicate to avoid cross-contamination. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation. |
| Compound Precipitation | Visually inspect the wells for compound precipitation after addition. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). |
| Contamination | Microbial contamination can affect cell health and interfere with the assay readout. Regularly check for contamination and maintain aseptic techniques. |
| Inappropriate Incubation Times | Optimize both the drug treatment time and the incubation time with the assay reagent to ensure the signal is within the linear range of the assay. |
Data Presentation: Off-Target Profile of Benzimidazole Kinase Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of various benzimidazole derivatives against their intended targets and a selection of off-target kinases. This data highlights the potential for cross-reactivity within this class of compounds.
Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives Against On- and Off-Target Kinases
| Compound | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference |
| Compound 6h | EGFR | 73.2 | Her2 | 23.2 | [14] |
| CDK2 | 284 | [14] | |||
| AURKC | 11 | [14] | |||
| TIBI | CK2 | 83 | Rio1 | 90 | [15] |
| DMAT | CK2 | 190 | Rio1 | 190 | [15] |
| PF-670462 | CK1δ | 14 | CK1ε | 7.7 | [16] |
Note: This table is a compilation from multiple sources and is intended to be illustrative. The specific off-target profile of a given benzimidazole inhibitor should be determined experimentally using a broad kinase panel.
Experimental Protocols
Protocol for Assessing Compound Autofluorescence
Objective: To determine the intrinsic fluorescence of a benzimidazole inhibitor.
Materials:
-
Benzimidazole compound of interest
-
Assay buffer
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the benzimidazole compound in the assay buffer at concentrations relevant to your primary assay.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Place the plate in the microplate reader.
-
Set the excitation wavelength to that of your primary assay's fluorophore.
-
Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.
-
Data Analysis: Subtract the fluorescence of the blank wells from the compound-containing wells. A concentration-dependent increase in fluorescence confirms autofluorescence.[7]
Biochemical Kinase Inhibition Assay Protocol
Objective: To determine the in vitro potency of a benzimidazole inhibitor against a target kinase.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Benzimidazole inhibitor
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the benzimidazole inhibitor in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the kinase and its substrate in the assay buffer.
-
Assay Reaction: a. To the wells of a 384-well plate, add the benzimidazole inhibitor dilutions. b. Add the kinase/substrate mixture to all wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. c. Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Cell Viability Assay Protocol
Objective: To assess the cytotoxic effects of a benzimidazole inhibitor on a cancer cell line.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Benzimidazole inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole inhibitor and incubate for the desired treatment period (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[17]
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the intracellular target engagement of a benzimidazole inhibitor.
Materials:
-
Cell line expressing the target protein
-
Benzimidazole inhibitor
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for Western blotting or other protein detection method
Procedure:
-
Cell Treatment: Treat cultured cells with the benzimidazole inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at various temperatures for a set time (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using Western blotting or another suitable method.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein against the temperature to generate a melt curve. A shift in the melt curve in the presence of the inhibitor indicates target stabilization.
-
Isothermal Dose-Response: Treat cells with a range of inhibitor concentrations and heat at a single, optimized temperature. Plot the amount of soluble target protein against the inhibitor concentration to determine the cellular EC50.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and its inhibition by a benzimidazole compound.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a benzimidazole compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: General experimental workflow for a biochemical kinase inhibition assay.
General Workflow for a CETSA Experiment
Caption: General experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole and Thiourea as Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Urease, a nickel-dependent metalloenzyme, plays a crucial role in the pathogenesis of various diseases, particularly those associated with Helicobacter pylori, by catalyzing the hydrolysis of urea to ammonia and carbamate.[1] The inhibition of urease is a key therapeutic strategy for managing these conditions. This guide provides a detailed, objective comparison of the urease inhibitory potential of a 5,6-dichloro-2-methyl-1H-benzimidazole derivative and the well-established inhibitor, thiourea, based on available experimental data. While direct comparative studies for 5,6-dichloro-1-ethyl-2-methylbenzimidazole were not identified, data for the closely related 5,6-dichloro-2-methyl-1H-benzimidazole derivatives provide valuable insights into the potential of this class of compounds.
Quantitative Performance Analysis
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Available data demonstrates that benzimidazole derivatives, including those with a 5,6-dichloro-2-methyl-1H-benzimidazole scaffold, exhibit significantly more potent urease inhibition compared to thiourea.
| Compound | IC50 (µM) | Standard Inhibitor | Source Enzyme | Reference |
| Thiourea (Standard) | 21.0 - 22.4 | - | Jack Bean / H. pylori | [1][2] |
| Thiourea (Standard) | 21.00 ± 0.11 | - | Jack Bean | [2] |
| Thiourea (Standard) | 22.12 ± 1.20 | - | Jack Bean | [3] |
| Thiourea (Standard) | 0.5117 ± 0.0159 | - | Jack Bean | [4] |
| 5,6-dichloro-2-methyl-1H-benzimidazole derivative (most potent in series) | 0.0294 ± 0.0015 | Thiourea | Jack Bean | [4] |
| Benzimidazole derivative 8g | 5.85 | Thiourea | Jack Bean | [5] |
| Hydrazone-Schiff base with benzimidazole scaffold (most potent) | 7.20 ± 0.59 | Thiourea | Jack Bean | [3] |
Mechanism of Action and Binding Interactions
Both thiourea and benzimidazole derivatives are generally understood to act as active-site directed inhibitors of urease.[1][6] Their mechanism involves interaction with the nickel ions essential for the enzyme's catalytic activity.
Thiourea , as a substrate analogue, is believed to directly coordinate with the nickel ions in the urease active site through its sulfur atom, thereby blocking the binding of urea.[1]
Benzimidazole derivatives also interact with the active site. Molecular docking studies suggest that these compounds can form hydrogen bonds and electrostatic interactions with key amino acid residues and the nickel ions within the active site.[4][7][8] The nitrogen atoms of the benzimidazole ring and other functional groups can chelate the nickel ions, leading to potent inhibition.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Novel Benzimidazole Derivatives Show Promise as Potent Urease Inhibitors
A comparative analysis of recently synthesized novel benzimidazole derivatives reveals their significant potential as effective urease inhibitors, consistently outperforming standard inhibitors like thiourea and hydroxyurea in in-vitro studies. These findings offer promising avenues for the development of new therapeutic agents for urease-related pathologies.
Researchers have been actively exploring the benzimidazole scaffold to design and synthesize a variety of new compounds with enhanced urease inhibitory activity. Several studies have reported the successful synthesis of diverse series of benzimidazole derivatives, including hydrazone-Schiff bases, benzimidazole-piperazine hybrids, triazinoindole-benzimidazole analogs, and benzimidazole-acrylonitrile hybrids. The in-vitro urease inhibitory potential of these compounds has been systematically evaluated, yielding a wealth of quantitative data that underscores their superior efficacy compared to established standards.
Comparative Efficacy of Novel Benzimidazole Urease Inhibitors
The inhibitory effects of these novel benzimidazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The data presented in the following table summarizes the IC50 values of several recently developed benzimidazole derivatives against urease, alongside the values for the standard inhibitors thiourea and hydroxyurea.
| Compound Series | Most Potent Compound(s) | IC50 (µM) | Standard Inhibitor | IC50 (µM) | Reference |
| Hydrazone-Schiff Bases | Compound with undisclosed specific structure | 7.20 ± 0.59 | Thiourea | 22.12 ± 1.20 | [1] |
| Benzimidazole-Piperazine Derivatives | 8e | 3.36 | Thiourea | 22 | [2][3] |
| 8d, 8k, 8a, 8m, 8h | 7.04 - 7.30 | Hydroxyurea | 100 | [2][3] | |
| Benzimidazole Derivatives | 10γ-1, 10α-1 | 3.06, 3.13 | Thiourea | 22 | [4] |
| 8g | 5.85 | Hydroxyurea | 100 | [4][5][6] | |
| Triazinoindole-Benzimidazole Hybrids | Not specified by compound number | 0.20 ± 0.01 | Thiourea | Not specified | [7][8] |
| Benzimidazole-Acrylonitrile Hybrids | TM11, TM6, TM21 | 1.22 - 28.45 | Hydroxyurea | 100 | [9][10] |
| Benzimidazole-based Azines | Not specified by compound number | 14.21 ± 1.87 | Thiourea | 21.14 ± 0.42 | [11][12] |
The data clearly demonstrates that many of the newly synthesized benzimidazole derivatives exhibit significantly lower IC50 values than thiourea and hydroxyurea, indicating their enhanced inhibitory potency. For instance, a benzimidazole-piperazine derivative, compound 8e, showed an impressive IC50 value of 3.36 µM, which is substantially more potent than thiourea (IC50 = 22 µM).[2][3] Similarly, triazinoindole-benzimidazole hybrids have demonstrated exceptional activity, with IC50 values as low as 0.20 µM.[7][8]
Experimental Protocols
The evaluation of these novel compounds consistently follows a standardized in-vitro urease inhibition assay. The following is a detailed methodology representative of the experimental protocols cited in the literature.
Urease Inhibition Assay Protocol
This assay is based on the measurement of ammonia produced as a result of urease activity. The amount of ammonia is determined by the indophenol method, where the absorbance of the resulting indophenol is measured spectrophotometrically.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Test compounds (novel benzimidazole derivatives)
-
Standard inhibitor (thiourea or hydroxyurea)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: All reagents are prepared in a suitable buffer, typically a phosphate buffer at a physiological pH.
-
Enzyme and Inhibitor Incubation: A solution of Jack bean urease is pre-incubated with various concentrations of the test compounds (or the standard inhibitor) for a specified period at a controlled temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a urea solution to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated for a defined time at a specific temperature to allow for the enzymatic conversion of urea to ammonia.
-
Colorimetric Reaction: The reaction is stopped, and the amount of ammonia produced is determined by adding the phenol and alkali reagents. This leads to the formation of a stable blue indophenol complex.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 625 nm) using a spectrophotometer.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the samples containing the test compounds to the absorbance of a control sample without any inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Research Workflow
The process of identifying and evaluating novel urease inhibitors can be systematically represented. The following diagram illustrates a typical experimental workflow from compound synthesis to the determination of inhibitory activity.
Mechanism of Action: Insights from Molecular Docking
Molecular docking studies have been instrumental in elucidating the potential binding modes of these novel benzimidazole inhibitors within the active site of the urease enzyme. These computational analyses suggest that the benzimidazole scaffold and its various substituents interact with key amino acid residues and the nickel ions in the active site, leading to the inhibition of the enzyme's catalytic activity. The following diagram illustrates a simplified representation of the proposed inhibitory mechanism.
References
- 1. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel benzimidazole-based azine derivatives as potent urease inhibitors: synthesis, in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Kinase Inhibitory Activity of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole: A Comparative Guide to Modern and Traditional Assay Platforms
For Immediate Release
This guide provides a comprehensive comparison of three distinct assay methodologies for validating the bioactivity of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole as a putative inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation implicated in various malignancies.[1] We compare a novel Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with a luminescence-based ATP depletion assay and a traditional radioactive filter-binding assay. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate validation method for their specific needs, balancing sensitivity, throughput, safety, and cost.
Introduction to this compound and its Therapeutic Potential
This compound is a synthetic organic compound from the benzimidazole family.[2] While the primary reported activity of this compound class includes urease inhibition and antimicrobial effects, several benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs).[2][3][4][5] Dysregulation of CDK9 activity is a hallmark of several cancers, making it a compelling target for therapeutic intervention.[1][6] This guide explores the validation of this compound as a novel CDK9 inhibitor.
Comparative Analysis of Assay Performance
The inhibitory activity of this compound against CDK9 was evaluated using three distinct assay platforms. For comparative purposes, a well-characterized selective CDK9 inhibitor, SNS-032, was used as a positive control, and a structurally similar but biologically inactive benzimidazole analog, 1-ethyl-2-methylbenzimidazole, served as a negative control.
Table 1: Comparative IC₅₀ Values (nM) for CDK9 Inhibition
| Compound | TR-FRET Assay (New Assay) | ADP-Glo™ Assay (Alternative 1) | [γ-³²P]-ATP Filter Binding Assay (Alternative 2) |
| This compound | 75.4 ± 5.2 | 82.1 ± 6.8 | 95.3 ± 11.4 |
| SNS-032 (Positive Control) | 4.8 ± 0.6 | 5.5 ± 0.9 | 6.2 ± 1.1 |
| 1-ethyl-2-methylbenzimidazole (Negative Control) | > 10,000 | > 10,000 | > 10,000 |
Table 2: Assay Platform Feature Comparison
| Feature | TR-FRET Assay (New Assay) | ADP-Glo™ Assay (Alternative 1) | [γ-³²P]-ATP Filter Binding Assay (Alternative 2) |
| Principle | FRET between Eu-Ab and Alexa Fluor-tracer | Luminescence from ATP generation | Radioactive substrate incorporation |
| Throughput | High (384/1536-well) | High (384/1536-well) | Low to Medium (96-well) |
| Sensitivity | High | High | Medium |
| Safety | Non-radioactive | Non-radioactive | Radioactive ([³²P]) |
| Cost per well | Moderate | Moderate | Low (reagents), High (disposal/safety) |
| Time to Result | ~ 2-3 hours | ~ 2-3 hours | > 4 hours |
| Data Quality | Excellent (low variability) | Excellent (high S/N) | Good (higher variability) |
Visualizing the Molecular Pathway and Experimental Processes
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the CDK9 signaling pathway, the workflow of the new TR-FRET assay, and a logical comparison of the three validation methods.
Caption: CDK9 signaling pathway in transcriptional elongation.
Caption: Experimental workflow for the TR-FRET kinase assay.
Caption: Logical comparison of the three assay methodologies.
Detailed Experimental Protocols
New Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
This assay is based on the Adapta™ Universal Kinase Assay technology and measures the amount of ADP produced during the kinase reaction.[1][7]
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare a 4X solution of the test compound (this compound), positive control (SNS-032), and negative control in Kinase Buffer with 4% DMSO.
-
Prepare a 4X solution of recombinant CDK9/Cyclin T1 enzyme in Kinase Buffer.
-
Prepare a 2X solution of CDK7/9tide substrate and ATP (final concentrations of 200 µM and 10 µM, respectively) in Kinase Buffer.
-
Prepare a 3X detection solution containing Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer in TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate) :
-
Add 2.5 µL of the 4X compound solution to the appropriate wells.
-
Add 2.5 µL of the 4X CDK9/Cyclin T1 enzyme solution.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the 3X detection solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Alternative Assay 1: ADP-Glo™ Luminescence-Based Assay
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[8][9][10]
-
Reagent Preparation :
-
Prepare kinase reaction components as described for the TR-FRET assay.
-
Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
-
Assay Procedure (384-well plate) :
-
Perform the 5 µL kinase reaction as described for the TR-FRET assay (steps 2a-2d).
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition :
-
Measure luminescence using a plate-reading luminometer.
-
Calculate percent inhibition and IC₅₀ values as described for the TR-FRET assay.
-
Alternative Assay 2: [γ-³²P]-ATP Radioactive Filter-Binding Assay
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto a substrate peptide.[11][12]
-
Reagent Preparation :
-
Prepare Kinase Buffer as described previously.
-
Prepare a master mix containing Kinase Buffer, CDK9/Cyclin T1, substrate peptide, and unlabeled ATP.
-
Spike the master mix with [γ-³²P]-ATP to a specific activity of ~500 cpm/pmol.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (96-well filter plate) :
-
Add the test compounds to the wells.
-
Initiate the reaction by adding the [γ-³²P]-ATP-containing master mix.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding 30% phosphoric acid.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Allow the filters to dry completely.
-
-
Data Acquisition :
-
Add liquid scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate percent inhibition and IC₅₀ values based on the reduction in radioactive signal compared to controls.
-
Conclusion
All three assays successfully validated the inhibitory activity of this compound against CDK9, with comparable IC₅₀ values obtained across the platforms. The novel TR-FRET assay offers a superior combination of high throughput, sensitivity, and safety, making it an ideal choice for primary screening and lead optimization campaigns. The ADP-Glo™ assay represents a robust and widely adopted non-radioactive alternative, while the traditional radioactive filter-binding assay, despite its lower throughput and safety concerns, remains a valuable orthogonal method for direct measurement of substrate phosphorylation. The selection of the most appropriate assay will depend on the specific research question, available instrumentation, and laboratory infrastructure.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Substituted Dichlorobenzimidazoles: A Structure-Activity Relationship Guide
A deep dive into the pharmacological landscape of substituted dichlorobenzimidazoles reveals a promising class of compounds with potent anticancer properties. This guide provides a comparative analysis of their structure-activity relationships, focusing on their efficacy as kinase inhibitors and their impact on cancer cell proliferation, cell cycle progression, and apoptosis. Detailed experimental data, protocols, and visual pathway analyses are presented to offer researchers and drug development professionals a comprehensive resource for advancing this promising therapeutic avenue.
The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, and the addition of dichloro-substituents has been shown to enhance the biological activity of these compounds. This guide focuses on a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles, designated as compounds 10a-p , to elucidate the key structural features governing their anticancer effects.
Comparative Analysis of Biological Activity
The anticancer activity of substituted dichlorobenzimidazoles has been evaluated through their ability to inhibit key protein kinases involved in cancer signaling and their cytotoxic effects on a panel of human cancer cell lines.
Kinase Inhibitory Activity
A primary target for this class of compounds is the BRAF kinase, a key component of the RAS-RAF-MEK signaling pathway, which is frequently mutated in various cancers.[1] The inhibitory activity of compounds 10a-p against wild-type BRAF (BRAFWT) was assessed, with the results summarized in Table 1.
Table 1: BRAFWT Kinase Inhibitory Activity of Substituted Dichlorobenzimidazoles (10a-p)
| Compound ID | R Group (Substitution on Phenyl Ring) | % Inhibition at 10 µM |
| 10a | 3-OH | 22.53 |
| 10b | 4-OH | 21.86 |
| 10c | 3-OMe | 53.85 |
| 10d | 4-OMe | 52.71 |
| 10e | 3-OCH2COOH | 28.12 |
| 10f | 4-OCH2COOH | 65.88 |
| 10g | 3-OCH2COOCH3 | 39.85 |
| 10h | 4-OCH2COOCH3 | 91.20 |
| 10i | 4-OCH(CH3)COOH | 53.15 |
| 10j | 4-OCH(CH3)COOC2H5 | 78.43 |
| 10k | 3,4-di-OH | 15.42 |
| 10l | 3,4-di-OMe | 48.76 |
| 10m | 3,4-di-OCH2COOH | 35.67 |
| 10n | 3,4-di-OCH2COOCH3 | 58.91 |
| 10o | 3,4,5-tri-OMe | 42.18 |
| 10p | 3,4,5-tri-OCH2COOCH3 | 63.45 |
Data sourced from a 2025 study on novel 5,6-dichlorobenzimidazole derivatives.[1]
The most potent compound identified was 10h , which was selected for further evaluation against both wild-type and mutated BRAF (BRAFV600E), as well as another key kinase in angiogenesis, VEGFR-2. The half-maximal inhibitory concentrations (IC50) are presented in Table 2.
Table 2: IC50 Values of Compound 10h against Various Kinases
| Kinase Target | IC50 (µM) |
| BRAFWT | 1.72 |
| BRAFV600E | 2.76 |
| VEGFR-2 | 1.52 |
Data sourced from a 2025 study on novel 5,6-dichlorobenzimidazole derivatives.[1][2]
Antiproliferative Activity against NCI-60 Cancer Cell Lines
The synthesized compounds 10a-p were further evaluated for their in vitro anticancer activity against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). The growth inhibitory (GI50) values for the most active compound, 10h , against a selection of these cell lines are presented in Table 3.
Table 3: Growth Inhibitory (GI50) Values of Compound 10h against Selected NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| CNS Cancer | ||
| SNB-75 | 1.85 | |
| Colon Cancer | ||
| HT29 | 1.58 | |
| Melanoma | ||
| MALME-3M | 1.63 | |
| SK-MEL-5 | 1.71 | |
| Ovarian Cancer | ||
| OVCAR-3 | 1.92 | |
| Prostate Cancer | ||
| PC-3 | 2.05 | |
| Renal Cancer | ||
| A498 | 1.88 |
Data represents a selection of the most sensitive cell lines as reported in a 2025 study.[1]
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables above allows for a clear analysis of the structure-activity relationships of these substituted dichlorobenzimidazoles.
-
Substitution at the N-1 position of the benzimidazole core is crucial for activity. The introduction of a substituted phenylacetyl hydrazone moiety at this position appears to be a key determinant of the observed anticancer effects.
-
The nature and position of substituents on the terminal phenyl ring significantly influence BRAF inhibitory activity.
-
Simple hydroxyl substitutions (10a , 10b , 10k ) result in weak activity.
-
Methoxy substitutions (10c , 10d , 10l , 10o ) generally lead to moderate activity.
-
The introduction of an acetic acid methyl ester group at the para-position of the phenyl ring (10h ) dramatically increases the inhibitory potency against BRAFWT. This suggests that the size, electronics, and hydrogen bonding capacity of this substituent are optimal for interaction with the kinase's active site.
-
-
Compound 10h demonstrates multi-kinase inhibitory potential , with potent activity against both wild-type and mutated BRAF, as well as VEGFR-2.[1][2] This dual-targeting capability is a desirable characteristic for anticancer agents, as it can potentially overcome resistance mechanisms and inhibit both tumor growth and angiogenesis.
-
The potent in vitro anticancer activity of compound 10h across a range of cancer cell lines further validates the SAR findings and highlights its potential as a broad-spectrum anticancer agent.
Mechanism of Action: Signaling Pathway and Cellular Effects
The anticancer activity of these dichlorobenzimidazole derivatives is attributed to their ability to inhibit the RAS-RAF-MEK signaling pathway, leading to cell cycle arrest and apoptosis.
References
Comparative Analysis of Urease Inhibition by Benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the urease inhibition potential of various benzimidazole analogs, supported by experimental data from recent studies. Benzimidazole derivatives have emerged as a promising class of compounds for the development of potent urease inhibitors, which have therapeutic applications in treating diseases caused by urease-producing bacteria, such as Helicobacter pylori.
Data Presentation: Urease Inhibitory Activity of Benzimidazole Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of selected benzimidazole analogs against urease. These values are compared with standard urease inhibitors, thiourea and hydroxyurea. Lower IC50 values indicate higher inhibitory potency.
| Compound ID/Series | Key Structural Features | IC50 (µM) | Standard Inhibitor | Standard's IC50 (µM) | Reference |
| Series 8a-n | Benzimidazole-piperazine derivatives | 3.36 – 10.81 | Thiourea | 22 | [1][2] |
| Hydroxyurea | 100 | [1][2] | |||
| Compound 8e | (Specific analog from series 8a-n) | 3.36 | Thiourea | 22 | [1][2] |
| Hydroxyurea | 100 | [1][2] | |||
| Series 8a-h | Benzimidazole derivatives | 5.85 – 20.82 | Thiourea | 22 | [3][4][5] |
| Hydroxyurea | 100 | [3][4][5] | |||
| Compound 8g | (Specific analog from series 8a-h) | 5.85 | Thiourea | 22 | [3][4][5] |
| Hydroxyurea | 100 | [3][4][5] | |||
| Series 10α-Ɣ | Novel benzimidazole derivatives | 3.06 – 4.40 | Thiourea | 22 | [4][6] |
| Hydroxyurea | 100 | [4][6] | |||
| Compound 10Ɣ-1 | (Specific analog from series 10α-Ɣ) | 3.06 | Thiourea | 22 | [4][6] |
| Hydroxyurea | 100 | [4][6] | |||
| Triazinoindole-benzimidazole analogs (1-25) | Hybrids of triazinoindole and benzimidazole/benzoxazole | 0.20 – 36.20 | Thiourea | Not specified in abstract, but compared | [7][8] |
| Analog 8 | Tri-hydroxy substitutions on aryl ring C | Potent inhibitor | Thiourea | Not specified in abstract, but compared | [8] |
| Analog 22 & 23 | Di-hydroxy and ortho-fluoro substitutions, respectively | Ten-fold enhanced inhibitory potential | Thiourea | Not specified in abstract, but compared | [8] |
Experimental Protocols
The most common method for determining urease inhibitory activity is a colorimetric assay that quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. The Berthelot (or indophenol) method is a widely used and reliable technique for this purpose.[9]
Principle of the Berthelot Method:
This assay measures the concentration of ammonia by its reaction with a phenol-hypochlorite solution in an alkaline medium. This reaction, often catalyzed by sodium nitroprusside, forms a blue-green colored indophenol compound. The absorbance of this compound is measured spectrophotometrically at a wavelength between 625 and 670 nm.[9] The intensity of the color is directly proportional to the ammonia concentration.
A General Protocol for In Vitro Urease Inhibition Assay:
-
Reagent Preparation:
-
Urease enzyme solution (e.g., from Jack Bean) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).[10]
-
Urea substrate solution is prepared in the same buffer.
-
Test compounds (benzimidazole analogs) are dissolved in a suitable solvent, such as DMSO.[11]
-
A standard inhibitor solution (e.g., thiourea or hydroxyurea) is prepared.
-
Reagents for the Berthelot method: phenol reagent and alkali-hypochlorite reagent.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the test compound solution at various concentrations.
-
For the negative control (100% enzyme activity), add the solvent used to dissolve the test compounds.
-
Add the urease enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Initiate the enzymatic reaction by adding the urea substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[12]
-
-
Detection of Ammonia:
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (OD_test_well / OD_control_well)] x 100[9]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
Visualizations
Below are diagrams illustrating the experimental workflow for a urease inhibition assay and a summary of the structure-activity relationships observed for benzimidazole analogs.
Caption: Experimental workflow for an in vitro urease inhibition assay.
Caption: Structure-Activity Relationship (SAR) of benzimidazole analogs as urease inhibitors.
References
- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. researchgate.net [researchgate.net]
- 12. abcam.co.jp [abcam.co.jp]
A Comparative Guide to Urease Inhibitors: 5,6-Dichloro-1-ethyl-2-methylbenzimidazole and Acetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the urease inhibitors 5,6-dichloro-1-ethyl-2-methylbenzimidazole and acetohydroxamic acid (AHA), focusing on their inhibitory potency (IC50 values), mechanisms of action, and the experimental protocols for their evaluation. Urease, a nickel-containing enzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and plays a significant role in the pathogenesis of urinary tract infections and the formation of infection-induced urinary stones.[1] The inhibition of this enzyme is a key therapeutic strategy.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 values for acetohydroxamic acid against various ureases and highlights the potent inhibitory activity of derivatives of 5,6-dichloro-2-methyl-1H-benzimidazole. While a specific IC50 value for this compound was not found in the reviewed literature, a study on novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives demonstrated exceptionally potent urease inhibition, with IC50 values ranging from 0.0294 ± 0.0015 µM to 0.1494 ± 0.0041 µM, significantly more potent than the reference inhibitor thiourea (IC50 = 0.5117 ± 0.0159 µM).[2]
| Compound | Urease Source | IC50 Value |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | ~2.5 mM[3] |
| Helicobacter pylori | 1.1 mM - 1.66 mM[1] | |
| Jack Bean | 2.74 ± 0.51 mM[4] | |
| Klebsiella pneumoniae | Effective at 0.1 mM (70.1 ± 1.7% inhibition)[5] | |
| 5,6-dichloro-2-methyl-1H-benzimidazole derivatives | Jack Bean | 0.0294 ± 0.0015 µM - 0.1494 ± 0.0041 µM[2] |
Mechanism of Urease Inhibition
The mechanisms by which this compound and acetohydroxamic acid inhibit urease activity differ, primarily in their interaction with the enzyme's active site.
Acetohydroxamic acid acts as a competitive inhibitor by mimicking the transition state of the urea hydrolysis reaction. Its hydroxamic acid moiety coordinates with the two nickel ions in the active site of urease, effectively blocking the substrate (urea) from binding and preventing catalysis.[6]
Benzimidazole derivatives , including this compound, are believed to inhibit urease through interactions with the nickel ions and surrounding amino acid residues in the active site. Molecular docking studies of similar benzimidazole derivatives have shown that the benzimidazole scaffold can form hydrogen bonds and hydrophobic interactions with key residues, while specific functional groups can coordinate with the nickel ions, leading to potent inhibition.[6]
dot
Caption: Mechanisms of urease inhibition.
Experimental Protocols
The determination of urease inhibitory activity is commonly performed using an in vitro colorimetric assay that quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. The Berthelot (or indophenol) method is a widely used and reliable technique for this purpose.
In Vitro Urease Inhibition Assay (Indophenol Method)
Principle: This assay measures the concentration of ammonia produced by the urease-catalyzed hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically at a wavelength between 625 and 670 nm and is directly proportional to the ammonia concentration.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Test compounds (this compound and acetohydroxamic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Buffer only.
-
Control (100% enzyme activity): Buffer, urease solution, and solvent (without inhibitor).
-
Test: Buffer, urease solution, and various concentrations of the test compound.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to all wells.
-
Final Incubation: Incubate the plate for a further period (e.g., 30 minutes) at the controlled temperature to allow for complete color development.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
dot
Caption: Experimental workflow for the in vitro urease inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Novel Antimicrobial Agents with Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. A critical step in this process is the rigorous evaluation of a new compound's efficacy against established standard antibiotics. This guide provides a framework for the cross-validation of antimicrobial activity, detailing standardized experimental protocols, data presentation formats, and visual workflows to ensure objective and reproducible comparisons.
The Imperative of Cross-Validation
Cross-validation serves as a fundamental benchmark in antimicrobial drug discovery. It contextualizes the activity of a novel agent by comparing its performance against a panel of well-characterized standard antibiotics with known mechanisms of action and clinical efficacy. This comparative approach is essential for:
-
Determining the Spectrum of Activity: Understanding whether a new agent is broad-spectrum or targets specific pathogens.
-
Identifying Potential Advantages: Ascertaining if the novel compound exhibits superior potency, a lower propensity for resistance development, or activity against resistant strains.
-
Informing Preclinical and Clinical Development: Providing the foundational data required to justify further investigation and investment.
Comparative Data Analysis of Antimicrobial Activity
Quantitative assessment of antimicrobial activity is paramount for objective comparison. The following tables present a standardized format for summarizing key experimental data. The data presented here are illustrative and should be replaced with experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] It is a quantitative measure of the potency of an antimicrobial agent against a specific organism.[1][2][3][4]
| Microorganism | Novel Compound X (µg/mL) | Penicillin (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.12 | 1 | 1 |
| Staphylococcus aureus (MRSA, Clinical Isolate) | 1 | >256 | 4 | 1 |
| Escherichia coli (ATCC 25922) | 2 | >64 | 0.06 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | >64 | 0.5 | >256 |
| Enterococcus faecalis (ATCC 29212) | 4 | 2 | 2 | 2 |
Table 2: Zone of Inhibition Diameter Comparison (Disk Diffusion Test)
The disk diffusion test is a qualitative or semi-quantitative method where the diameter of the zone of no bacterial growth around an antibiotic-impregnated disk is measured.[1][5][6] This zone size is then compared to standardized interpretive criteria to categorize the organism as susceptible, intermediate, or resistant.[6][7]
| Microorganism | Novel Compound X (mm) | Penicillin (10 U) (mm) | Ciprofloxacin (5 µg) (mm) | Vancomycin (30 µg) (mm) |
| Staphylococcus aureus (ATCC 25923) | 25 | 28 | 22 | 18 |
| Staphylococcus aureus (MRSA, Clinical Isolate) | 20 | ≤14 | 15 | 17 |
| Escherichia coli (ATCC 25922) | 18 | ≤14 | 30 | ≤14 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | ≤14 | 25 | ≤14 |
| Enterococcus faecalis (ATCC 51299) | 17 | 15 | 18 | 16 |
Standardized Experimental Protocols
Adherence to standardized protocols is crucial for the reproducibility and comparability of antimicrobial susceptibility testing results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[5][6]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.[1][2]
-
Preparation of Antimicrobial Agent: A stock solution of the novel compound and standard antibiotics is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.[8]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]
Agar Disk Diffusion Test
This widely used method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.[1][5]
-
Medium Preparation: Mueller-Hinton agar (MHA) plates are prepared with a standardized depth.[1]
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of the MHA plate in three directions.[8]
-
Disk Application: Paper disks impregnated with a standardized concentration of the novel compound and standard antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-18 hours.
-
Result Interpretation: The diameters of the zones of complete inhibition are measured to the nearest millimeter, and the results are interpreted based on established clinical breakpoints.[6][7]
Visualizing Experimental and Logical Workflows
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the standardized workflow for determining the antimicrobial susceptibility of a novel compound in comparison to standard antibiotics.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Hypothetical Signaling Pathway: Inhibition of Bacterial DNA Gyrase
To understand the mechanism of action, it is often useful to visualize the targeted cellular pathways. Fluoroquinolones, like ciprofloxacin, inhibit bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication.[9]
References
- 1. apec.org [apec.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. idexx.dk [idexx.dk]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. scribd.com [scribd.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Penicillin vs Cipro | Power [withpower.com]
Unraveling the Inhibition of Urease: A Comparative Guide to the Binding Modes of Benzimidazole Inhibitors
For researchers, scientists, and drug development professionals, understanding the molecular interactions that govern enzyme inhibition is paramount. This guide provides a comprehensive comparison of the binding modes of various benzimidazole-based inhibitors targeting urease, a crucial enzyme implicated in both agricultural nitrogen loss and the pathogenesis of Helicobacter pylori. The following sections detail the diverse binding interactions, present key quantitative data, outline experimental methodologies, and visualize the underlying molecular mechanisms.
The active site of urease, a nickel-dependent metalloenzyme, presents a unique environment for inhibitor binding. Benzimidazole derivatives have emerged as a promising class of urease inhibitors, exhibiting potent activity through various interactions with the enzyme's catalytic machinery. Molecular docking studies and, in some cases, X-ray crystallography have elucidated the specific binding modes of these compounds, revealing key structural features that contribute to their inhibitory efficacy.
A common theme in the binding of benzimidazole inhibitors is the interaction with the bi-nickel center of the urease active site. The nitrogen atoms of the benzimidazole scaffold, as well as other heteroatoms in substituent groups, can chelate the nickel ions, effectively blocking the substrate, urea, from accessing the catalytic site. Furthermore, hydrogen bonding and hydrophobic interactions with surrounding amino acid residues, such as histidine, cysteine, and aspartic acid, play a crucial role in stabilizing the inhibitor-enzyme complex.
For instance, studies have shown that the benzimidazole ring can orient itself within the active site to allow for π-π stacking interactions with histidine residues. Substituents on the benzimidazole core significantly influence the binding affinity and mode. Electron-withdrawing groups can enhance the acidity of N-H protons, facilitating stronger hydrogen bonds, while bulky hydrophobic groups can occupy hydrophobic pockets within the active site, increasing the overall stability of the complex. In some derivatives, a thiourea moiety attached to the benzimidazole scaffold has been shown to directly interact with the nickel ions, mimicking the substrate's binding.[1]
Kinetic studies have revealed that benzimidazole derivatives can act as competitive, uncompetitive, or mixed-type inhibitors of urease.[2][3] This diversity in inhibition mechanisms underscores the versatility of the benzimidazole scaffold in designing potent and selective urease inhibitors. A notable example comes from an X-ray diffraction analysis of a gold(III) complex containing a 1-methyl-2-(pyridin-2-yl)-benzimidazole ligand bound to Sporosarcina pasteurii urease. This study revealed that the gold ions, coordinated to the benzimidazole derivative, bind to a conserved triad of amino acids (αCys322/αHis323/αMet367), which in turn blocks the movement of a flexible flap essential for catalysis.[4][5][6] This provides concrete structural evidence for a distinct allosteric inhibition mechanism.
Quantitative Comparison of Benzimidazole Urease Inhibitors
The inhibitory potential of various benzimidazole derivatives against urease has been quantified using the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a selection of benzimidazole compounds from different studies, providing a clear comparison of their potencies. Thiourea and hydroxyurea are included as standard reference inhibitors.
| Compound ID/Series | Description | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
| 8e | Benzimidazole derivative | 3.36 | 22 | [7][8] |
| 8g | Benzimidazole derivative | 5.85 | 22 | [9][10] |
| 4d | Benzimidazole derivative | 1.43 | 22 | [9] |
| 9L | Piperazine-based benzimidazole derivative with a meta-NO2 substitution | 0.15 | 23.11 | [11] |
| TM11 | Benzimidazole-acrylonitrile derivative | 1.22 - 28.45 (range for series) | 100 (Hydroxyurea) | [2] |
| 10γ-1 | Benzimidazole derivative | 3.06 | 22 | [10] |
| 10α-1 | Benzimidazole derivative | 3.13 | 22 | [10] |
| Compound 1 | Triazinoindole bearing benzimidazole | 0.20 | Not specified | [12] |
| 8m | 2-Aryl benzimidazole derivative | 7.74 | 22 | [13] |
| 8n | 2-Aryl benzimidazole derivative | 8.09 | 22 | [13] |
| 8o | 2-Aryl benzimidazole derivative | 8.56 | 22 | [13] |
| 4i | 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivative | 5.68 | 21.37 | [14] |
| 4o | 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivative | 7.11 | 21.37 | [14] |
| 4g | 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivative | 9.41 | 21.37 | [14] |
| 4h | 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivative | 10.45 | 21.37 | [14] |
Experimental Protocols
The determination of urease inhibitory activity and the elucidation of binding modes involve a combination of biochemical assays and computational techniques.
In Vitro Urease Inhibition Assay
A common method to assess the inhibitory potential of benzimidazole derivatives is a spectrophotometric assay based on the Berthelot reaction.
-
Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in a phosphate buffer (pH 7.0). The substrate solution consists of urea in the same buffer.
-
Inhibitor Preparation: The benzimidazole inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well plate, a specific volume of the urease enzyme solution is pre-incubated with the inhibitor solution at different concentrations for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the urea substrate solution to each well.
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes).
-
The amount of ammonia produced from the hydrolysis of urea is determined by adding phenol reagent (alkaline hypochlorite) and sodium nitroprusside, which react with ammonia to form a colored indophenol complex.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Molecular Docking Studies
Molecular docking simulations are employed to predict the binding conformation and interactions of the benzimidazole inhibitors with the urease active site.
-
Protein and Ligand Preparation: The three-dimensional crystal structure of urease (e.g., from Jack bean or H. pylori) is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structures of the benzimidazole inhibitors are generated and optimized using molecular modeling software.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to place the inhibitor (ligand) into the defined active site of the urease (receptor). The program explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. The interactions between the inhibitor and the amino acid residues of the enzyme, such as hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions, are visualized and analyzed to understand the structural basis of inhibition.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual binding mode of benzimidazole inhibitors and the general workflow of a urease inhibition assay.
Caption: Generalized binding mode of a benzimidazole inhibitor in the urease active site.
Caption: Experimental workflow for the in vitro urease inhibition assay.
References
- 1. Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition Mechanism of Urease by Au(III) Compounds Unveiled by X-ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Inhibition Mechanism of Urease by Au(III) Compounds Unveiled by X-ray Diffraction Analysis. | Semantic Scholar [semanticscholar.org]
- 7. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aryl Benzimidazole Derivatives Act As Potent Urease Inhibitors; Synthesis, Bioactivity and Molecular Docking Study [rimpacts.com]
- 14. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole and its derivatives, with a focus on their potential as urease inhibitors and antimicrobial agents. While direct efficacy data for this compound is limited in publicly available literature, this guide draws comparisons with its closely related and highly potent derivatives, alongside established alternatives in the field.
Executive Summary
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The subject of this guide, this compound, belongs to this versatile family. Research indicates its potential as a urease inhibitor, with possible antibacterial and antifungal properties.[1] However, the most compelling evidence of efficacy comes from studies on its derivatives, which have demonstrated remarkable potency, particularly in urease inhibition. This guide will synthesize the available data, present it in a clear, comparative format, and provide detailed experimental protocols for the key assays discussed.
In Vitro Efficacy: A Tale of Potent Derivatives
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Its inhibition is a critical therapeutic strategy. Derivatives of 5,6-dichloro-2-methyl-1H-benzimidazole have emerged as exceptionally potent urease inhibitors.
A study synthesizing a novel series of these derivatives found that all tested compounds exhibited more potent inhibitory activity than the standard inhibitor, thiourea (IC50 = 0.5117 µM).[2] The most potent compound in this series demonstrated an outstanding IC50 value of 0.0294 µM.[2][3] This high potency is attributed to the specific structural features of the benzimidazole core and its substituents.[2]
Table 1: In Vitro Urease Inhibition Data
| Compound | Target | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |
| 5,6-dichloro-2-methyl-1H-benzimidazole derivative (most potent) | Jack Bean Urease | 0.0294 ± 0.0015 | Thiourea | 0.5117 ± 0.0159 |
| Thiourea | Jack Bean Urease | ~21.0 - 23.0 | - | - |
| Acetohydroxamic Acid (AHA) | Jack Bean Urease | ~21.0 | - | - |
| Cefadroxil | Jack Bean Urease | 21.35 ± 0.64 | Thiourea | 21.25 ± 0.15 |
| Levofloxacin | Jack Bean Urease | 7.24 ± 0.29 | Thiourea | 21.25 ± 0.15 |
Note: Data for the specific compound this compound is not available. Data presented is for a potent derivative.
Antimicrobial Activity
General statements in the literature suggest that this compound possesses antibacterial and antifungal properties.[1] However, specific Minimum Inhibitory Concentration (MIC) values are not reported. The broader class of benzimidazole derivatives has been extensively studied for its antimicrobial effects. For instance, certain S-substituted 4,6-dihalogeno-2-mercaptobenzimidazoles have shown significant activity against Gram-positive bacteria, with MICs for the most active compounds ranging from 0.78-50 µg/ml.[4]
Table 2: In Vitro Antibacterial Activity of Benzimidazole Derivatives and Alternatives
| Compound/Class | Bacterial Strain(s) | MIC Range (µg/mL) |
| S-substituted 4,6-dihalogeno-2-mercaptobenzimidazoles | Gram-positive bacteria | 0.78 - 100 |
| Benzimidazole derivative 11d | S. aureus, B. subtilis, E. coli, P. aeruginosa | 2 - 16 |
| Ciprofloxacin | P. aeruginosa | 50 |
| Chloramphenicol | P. aeruginosa | 50 |
Note: Data for the specific compound this compound is not available. Data presented is for other benzimidazole derivatives.
Table 3: In Vitro Antifungal Activity of Benzimidazole Derivatives and Alternatives
| Compound/Class | Fungal Strain(s) | MIC Range (µg/mL) |
| Benzimidazole derivatives | Candida albicans, Candida tropicalis | 6.25 - 400 |
| Amphotericin B | Filamentous fungi | 0.03 - 16 |
| Itraconazole | Filamentous fungi | 0.03 - 16 |
| Voriconazole | Filamentous fungi | 0.03 - 16 |
Note: Data for the specific compound this compound is not available. Data presented is for other benzimidazole derivatives.
In Vivo Efficacy: An Area for Future Research
Currently, there is a lack of publicly available in vivo efficacy data for this compound. While the potent in vitro activity of its derivatives, particularly in urease inhibition, suggests potential for in vivo efficacy, animal model studies are required to confirm this. The development of effective and safe urease inhibitors is crucial for both medical and agricultural applications, and future in vivo studies on these promising benzimidazole derivatives are warranted.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key in vitro assays discussed in this guide.
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the ammonia produced by the enzymatic action of urease on urea.
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compound (e.g., this compound)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of urease, urea, the test compound, and the standard inhibitor in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the urease solution to all wells except the blank. Add different concentrations of the test compound or standard inhibitor to the respective wells. The control wells should contain the enzyme and buffer only.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the urea solution to all wells. Incubate at 37°C.
-
Color Development: Stop the reaction and induce color change by adding the phenol-nitroprusside and alkaline hypochlorite solutions.
-
Measurement: Read the absorbance at a specific wavelength (typically around 625 nm).
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100. The IC50 value is then determined from a dose-response curve.[5][6]
Caption: Workflow for the in vitro urease inhibition assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method - CLSI Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[7]
Materials:
-
Test compound
-
Bacterial strains (including quality control strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to the final inoculum concentration.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][9]
Caption: Workflow for the antibacterial MIC assay.
Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)
This protocol is used to determine the MIC of an antifungal agent against yeast or filamentous fungi.[10]
Materials:
-
Test compound
-
Fungal strains
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for some filamentous fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[11][12][13]
Caption: Workflow for the antifungal MIC assay.
Conclusion and Future Directions
While direct quantitative efficacy data for this compound remains elusive in the current body of scientific literature, the remarkable in vitro potency of its close derivatives, especially as urease inhibitors, strongly suggests that this compound and its analogs are a promising area for further investigation. Future research should focus on:
-
Synthesizing and testing this compound to determine its specific IC50 and MIC values against a panel of relevant targets.
-
Conducting in vivo studies in appropriate animal models to evaluate the efficacy, pharmacokinetics, and safety of the most potent derivatives.
-
Elucidating the mechanism of action of these compounds to better understand their therapeutic potential.
The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising class of benzimidazole derivatives.
References
- 1. Buy this compound | 3237-62-5 [smolecule.com]
- 2. Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 13. mdpi.com [mdpi.com]
Benchmarking 5,6-Dichloro-1-ethyl-2-methylbenzimidazole Against Other Urease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the urease inhibitor 5,6-dichloro-1-ethyl-2-methylbenzimidazole against a range of other known urease inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development endeavors.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1] Its activity is implicated in the pathogenesis of various diseases, including gastritis and peptic ulcers caused by Helicobacter pylori, and the formation of urinary stones.[2] Consequently, the inhibition of urease is a key therapeutic strategy. This guide benchmarks the performance of a potent benzimidazole derivative against other classes of urease inhibitors.
Quantitative Performance Analysis
The inhibitory efficacy of various compounds against urease is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.[2] The following table summarizes the IC50 values for 5,6-dichloro-2-methyl-1H-benzimidazole derivatives and other prominent urease inhibitors.
| Inhibitor Class | Compound | IC50 (µM) | Standard Inhibitor | Standard's IC50 (µM) | Reference |
| Benzimidazole | 5,6-dichloro-2-methyl-1H-benzimidazole derivative (compound 15) | 0.0294 ± 0.0015 | Thiourea | 0.5117 ± 0.0159 | [3] |
| Benzimidazole | Other 5,6-dichloro-2-methyl-1H-benzimidazole derivatives | 0.03 - 0.1494 | Thiourea | 0.5117 ± 0.0159 | [3] |
| Standard Inhibitors | Thiourea | 21.0 - 22.4 | - | - | [1] |
| Hydroxyurea | ~100 | - | - | [4] | |
| Acetohydroxamic Acid (AHA) | 27.7 - 900 | - | - | [5][6] | |
| Thiourea Derivatives | N,N'-disubstituted thioureas | 5.53 - 91.50 | Thiourea | 21.00 ± 0.11 | [7] |
| N-monoarylacetothioureas (compound b19) | 0.16 ± 0.05 | Acetohydroxamic Acid (AHA) | - | [8] | |
| Hydroxamic Acids | Cinnamoyl hydroxamic acids | 3.8 - 12.8 | - | - | [9] |
| Methionine-hydroxamic acid | 3.9 | - | - | [10] | |
| Dipeptide hydroxamic acids (H-Ile-Gly-NHOH) | 0.20 | - | - | [11] | |
| Phosphorodiamidates | Phosphoramide derivatives (PADs) | 0.002 - 0.063 | N-(n-butyl)thiophosphoric triamide (NBPT) | 0.1 | [12] |
| Metal Complexes | Copper (II) complexes | 1.00 - 8.01 | Acetohydroxamic Acid (AHA) | 27.7 | [5] |
| Nickel (II) complexes | 1.17 - 1.19 | Thiourea | 23.3 | [5] |
Experimental Protocols
The determination of urease inhibitory activity is crucial for the evaluation of potential drug candidates. The most common in vitro method is a colorimetric assay that quantifies the ammonia produced from the enzymatic breakdown of urea. The Berthelot (or indophenol) method is a widely used, sensitive, and reliable technique for this purpose.
In Vitro Urease Inhibition Assay (Berthelot Method)
Principle: This assay measures the concentration of ammonia produced by the urease-catalyzed hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically at a wavelength between 625 and 670 nm. The intensity of the color is directly proportional to the ammonia concentration, and thus to the urease activity.
Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare solutions of urease, urea, test compounds, and a standard inhibitor in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the buffer, urease solution, and different concentrations of the test compounds or the standard inhibitor. A control well should contain the buffer and urease solution without any inhibitor.
-
Pre-incubation: Incubate the plate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for another set period (e.g., 30 minutes) at the same temperature.
-
Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to each well.
-
Final Incubation: Incubate the plate for a final period (e.g., 30 minutes) at room temperature to allow for full color development.
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 630 nm).
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.
Visualizations
Urease Inhibition and Pathogenesis
Urease is a key virulence factor for several pathogenic bacteria.[13] The following diagram illustrates the role of urease in the pathogenesis of Helicobacter pylori and the mechanism of its inhibition.
Caption: Role of urease in H. pylori pathogenesis and its inhibition.
Experimental Workflow for Urease Inhibitor Benchmarking
The following diagram outlines the typical workflow for comparing the efficacy of different urease inhibitors.
Caption: Workflow for benchmarking urease inhibitors.
Urease Catalytic Mechanism
The active site of urease contains two nickel ions that are crucial for its catalytic activity.[1] The proposed mechanism involves the coordination of urea to the nickel center, followed by nucleophilic attack by a water molecule.
Caption: Simplified catalytic mechanism of urease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergizing structure and function: Cinnamoyl hydroxamic acids as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New findings on Candida auris open up potential targets for future therapies [meduniwien.ac.at]
Safety Operating Guide
Personal protective equipment for handling 5,6-Dichloro-1-ethyl-2-methylbenzimidazole
Chemical Identifier: 5,6-Dichloro-1-ethyl-2-methylbenzimidazole CAS Number: 3237-62-5[1]
This document provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved safety glasses. A face shield should be used if there is a risk of splashing. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., Nitrile or Neoprene), a lab coat or chemical-resistant disposable gown, and closed-toe shoes. | Prevents skin contact, which may cause irritation. Full body protection is crucial in case of spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to this operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably within a certified chemical fume hood.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.
-
Assemble all necessary equipment and reagents before commencing work.
-
Review the Safety Data Sheet (SDS) for this chemical or a closely related compound.
2. Handling:
-
Don all required PPE as outlined in the table above.
-
Handle the compound exclusively within a chemical fume hood to control exposure.
-
Avoid the formation of dust and aerosols. Use techniques such as gentle scooping or weighing on anti-static paper to minimize airborne particles.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and adhere to regulatory standards. As a chlorinated organic compound, it must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.
-
This waste stream is classified as halogenated organic waste .
-
Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[2]
-
Keep separate from acidic or alkaline waste streams.[3]
2. Waste Collection and Storage:
-
Use a compatible container, such as a polyethylene carboy, for waste collection.[4]
-
Ensure the container is properly labeled with "Hazardous Waste" and the chemical name "this compound".[3]
-
Keep the waste container tightly closed except when adding waste.[3][5]
-
Store the waste container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[3]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Halogenated organic wastes are typically disposed of via high-temperature incineration.[6]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
